2,5-Dibromo-4-iodopyridine
Description
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Properties
IUPAC Name |
2,5-dibromo-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWIJLEDSUTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2,5-Dibromo-4-iodopyridine
An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-4-iodopyridine
Abstract
This technical guide provides a comprehensive, in-depth exploration of the , a highly functionalized and valuable heterocyclic building block. Pyridine scaffolds are central to medicinal chemistry and materials science, and the precise installation of multiple, distinct halogen atoms offers unparalleled synthetic versatility for subsequent cross-coupling reactions.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that balances theoretical mechanistic understanding with practical, field-proven experimental protocols. We will dissect the strategic synthesis of the key precursor, 2,5-dibromopyridine, and subsequently detail the regioselective iodination at the C4 position—a non-trivial transformation accomplished via a Directed ortho Metalation (DoM) strategy. Each step is explained with a focus on the underlying chemical principles, ensuring that the protocols are not merely recipes but self-validating systems grounded in established reactivity patterns.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in modern drug discovery, found in a multitude of FDA-approved therapeutics.[4] The introduction of halogen atoms onto this π-deficient heterocycle provides chemists with powerful synthetic handles to construct complex molecular architectures. Triply halogenated pyridines, such as this compound, are particularly valuable due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in transition metal-catalyzed cross-coupling reactions.[5][6] This inherent reactivity difference allows for a programmed, sequential functionalization of the pyridine core, enabling the efficient and controlled synthesis of 2,4,5-trisubstituted derivatives. Such compounds are instrumental in exploring chemical space for novel kinase inhibitors, agrochemicals, and functional organic materials.[1][3][7]
This guide focuses on a robust and logical pathway to access this compound, beginning with the synthesis of its immediate precursor, 2,5-dibromopyridine.
Synthesis of Key Precursor: 2,5-Dibromopyridine
A reliable supply of the 2,5-dibromopyridine precursor is paramount. While several routes exist[8][9], the Sandmeyer reaction, starting from the readily available 2-amino-5-bromopyridine, remains one of the most dependable and scalable methods.[10][11] This classical transformation involves the diazotization of the primary amine followed by displacement of the resulting diazonium salt with a bromide ion, typically from a copper(I) bromide catalyst.
Mechanistic Rationale: The Sandmeyer Reaction
The reaction proceeds in two key stages:
-
Diazotization: The primary amino group of 2-amino-5-bromopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a pyridine-2-diazonium salt. This low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Displacement: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide catalyst, a single-electron transfer mechanism facilitates the displacement of the diazonium group and the installation of the second bromine atom at the C2 position.[9][11]
Experimental Protocol: Synthesis of 2,5-Dibromopyridine
This protocol is adapted from established literature procedures.[9][10][11]
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Amino-5-bromopyridine | 172.99 | 10.0 g | 57.8 mmol | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | ~40 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.38 g | 63.5 mmol | 1.1 |
| Copper(I) Bromide (CuBr) | 143.45 | 0.83 g | 5.78 mmol | 0.1 |
| Diethyl Ether | - | As needed | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Procedure:
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (~25 mL). Cool the flask to 0 °C using an ice-salt bath.
-
Addition of Amine: Slowly add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) portion-wise to the stirred acid, ensuring the temperature remains below 5 °C.
-
Catalyst Addition: To the resulting slurry, add copper(I) bromide (0.83 g, 5.78 mmol).
-
Diazotization: Dissolve sodium nitrite (4.38 g, 63.5 mmol) in 10 mL of water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0–5 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1 hour, then let it warm slowly to room temperature and stir for 2 hours.
-
Workup: Carefully neutralize the reaction mixture by the slow, portion-wise addition of solid NaOH or dropwise addition of a concentrated NaOH solution, keeping the flask in an ice bath to manage the exotherm. Adjust the pH to ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from heptane or sublimation to afford 2,5-dibromopyridine as a white solid.
Core Synthesis: Regioselective Iodination via Directed ortho Metalation (DoM)
With 2,5-dibromopyridine in hand, the next critical step is the introduction of an iodine atom specifically at the C4 position. Standard electrophilic iodination methods lack the required regioselectivity. The most effective strategy is Directed ortho Metalation (DoM), a powerful technique for C-H functionalization in aromatic and heteroaromatic systems.[12][13][14]
Mechanistic Rationale: DoM of 2,5-Dibromopyridine
The DoM strategy relies on deprotonating the most acidic proton on the pyridine ring using a strong, non-nucleophilic base, followed by quenching the resulting organometallic intermediate with an electrophile.
-
Deprotonation: In 2,5-dibromopyridine, the C4 proton is the most acidic. Its acidity is significantly enhanced by the strong inductive electron-withdrawing effects of the two flanking bromine atoms at C2 and C5. The C3 proton is less acidic, and the C6 proton is sterically hindered.
-
Base Selection: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for this transformation.[13] It is a poor nucleophile, minimizing the risk of addition to the pyridine ring, and is strong enough to deprotonate the C4 position efficiently at low temperatures (-78 °C).
-
Quenching: The resulting 2,5-dibromo-4-lithiopyridine intermediate is a potent nucleophile. It can be trapped ("quenched") by adding an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to form the desired C-I bond.
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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-Dibromo-4-iodopyridine
Introduction: The Strategic Value of a Trihalogenated Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyhalogenated heterocycles are indispensable building blocks. Among these, 2,5-Dibromo-4-iodopyridine emerges as a molecule of significant strategic importance. Its utility is rooted in the differential reactivity of its three halogen substituents, offering a programmable platform for sequential and site-selective functionalization. The pyridine core, a well-established "privileged scaffold" in medicinal chemistry, is rendered exceptionally versatile by the presence of two bromine atoms and a hypervalent iodine atom.
This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound. We will delve into the causality behind its selective reactivity in cornerstone reactions, present detailed experimental frameworks, and illustrate the logical workflows that enable its use in the construction of complex molecular architectures.
Part 1: Core Chemical and Physical Properties
A foundational understanding of a reagent's physical and spectroscopic properties is critical for its effective use in synthesis.
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1061357-86-5 | [1] |
| Molecular Formula | C₅H₂Br₂IN | |
| Molecular Weight | 362.79 g/mol | |
| Monoisotopic Mass | 360.75987 Da | |
| Appearance | Solid (Typical) | |
| XlogP (Predicted) | 3.2 |
Spectroscopic Fingerprints
Spectroscopic analysis provides an unambiguous structural confirmation of this compound.
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is characterized by its simplicity, showing two distinct signals in the aromatic region corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. These typically appear as singlets or narrow doublets, depending on the solvent and resolution.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the pyridine scaffold and its halogen substituents. Key absorptions include aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The carbon-halogen (C-I, C-Br) stretching vibrations are found in the lower frequency "fingerprint" region, typically between 500-800 cm⁻¹.
Part 2: Synthesis of this compound
Plausible Synthetic Pathway via Diazotization
The logical precursor for this synthesis is 2,5-Dibromo-4-aminopyridine. The overall transformation involves converting the amino group into a diazonium salt, which is then displaced by an iodide nucleophile.
Caption: Plausible workflow for the synthesis of this compound.
Representative Experimental Protocol: Synthesis of a Dibromo-iodopyridine Isomer
The following protocol, adapted from the synthesis of the isomeric 3,5-dibromo-4-iodopyridine, serves as an expert guide for researchers aiming to synthesize the target compound.[2]
-
Reaction Setup: In a three-necked flask, add 40% sulfuric acid. At 15°C, add 3,5-dibromo-4-aminopyridine (1.0 eq) in portions.
-
Dissolution: Heat the mixture to 45°C and stir until all solids are dissolved.
-
Cooling: Cool the reaction flask to room temperature, then further cool to 0-5°C using an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature between 0-3°C. After the addition is complete, stir for an additional 15 minutes.
-
Iodination: Prepare a solution of potassium iodide (1.0 eq) in water. Add this solution dropwise to the reaction mixture, keeping the temperature between 0-5°C.
-
Reaction Completion: After the addition, allow the reaction to proceed, potentially with gentle warming, until gas evolution (N₂) ceases.
-
Workup: Cool the reaction mixture and pour it into ice water. Neutralize carefully with an aqueous base (e.g., NaOH solution) to a pH of ~7.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like n-hexane to yield the pure product.[2]
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the predictable and hierarchical reactivity of its carbon-halogen bonds. This allows for its use as a scaffold upon which molecular complexity can be built in a controlled, stepwise manner.
The Principle of Regioselective Reactivity
In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst.[3] The activation energy for this step is directly related to the carbon-halogen bond dissociation energy. This establishes a clear reactivity hierarchy:
C–I > C–Br > C–Cl [4]
For this compound, this principle is the cornerstone of its utility. The C4-I bond is significantly weaker and thus more reactive than the C2-Br and C5-Br bonds.[4] This allows for selective functionalization at the C-4 position under mild reaction conditions, leaving the two bromine atoms untouched for subsequent, more forcing transformations.
Caption: Logical relationship governing the selective coupling strategy.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. When applied to this compound, it allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C-4 position.[5]
General Protocol for Selective Suzuki Coupling at the C-4 Position This protocol is a representative methodology based on extensive work with the analogous substrate, 2-Bromo-4-iodopyridine.[5][6]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1–1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80–100°C to ensure selectivity for the C-I bond.[4] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
The Stille coupling offers an alternative, highly effective method for C-C bond formation using organostannane reagents.[7][8] The reaction proceeds with high chemoselectivity at the C-4 iodo position under mild conditions.[9]
General Protocol for Selective Stille Coupling at the C-4 Position This protocol is a representative methodology based on extensive work with the analogous substrate, 2-Bromo-4-iodopyridine.[9]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2–5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the organostannane reagent (R-SnBu₃, 1.1–1.2 eq) via syringe.
-
Reaction: Heat the mixture to 80-100°C. Lower temperatures favor selectivity but may require longer reaction times.[9] Monitor by TLC or GC-MS.
-
Workup and Purification: Cool the reaction mixture. To remove tin byproducts, the mixture can be quenched with a saturated aqueous solution of KF and stirred vigorously for 1 hour before filtration through Celite®. The filtrate is then extracted, dried, and concentrated.[10] Purification is achieved via column chromatography.
The formation of C-N bonds is a cornerstone of drug development. The Buchwald-Hartwig amination allows for the selective coupling of primary or secondary amines at the C-4 position of this compound.[11][12]
General Protocol for Selective Buchwald-Hartwig Amination at the C-4 Position This protocol is a representative methodology based on extensive work with the analogous substrate, 2-Bromo-4-iodopyridine.[6][13]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, XPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.4–2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80–110°C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[3][6]
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for halogenated aromatic compounds should be strictly followed. These compounds are typically classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block for advanced organic synthesis. Its key chemical property—the pronounced reactivity difference between its iodo and bromo substituents—provides a reliable handle for regioselective functionalization. This allows chemists to employ a range of modern synthetic methods, including Suzuki, Stille, and Buchwald-Hartwig couplings, to selectively modify the C-4 position while preserving the C-2 and C-5 positions for subsequent transformations. This strategic advantage streamlines the synthesis of complex, polysubstituted pyridine derivatives, making this compound an invaluable tool for researchers in drug discovery and materials science.
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RSC Publishing. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Retrieved from [Link]
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ACS Publications. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. Retrieved from [Link]
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ACS Publications. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Publications. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. (n.d.). Retrieved from [Link]
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Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-iodopyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique substitution pattern, featuring two bromine atoms and an iodine atom on the pyridine ring, offers a versatile scaffold for the development of novel molecules with tailored properties. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for complex molecular architectures. An understanding of the physical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of its key physical characteristics, supported by available data and insights into its molecular structure.
Core Molecular and Physical Characteristics
A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These properties are foundational for its use in a research and development setting.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Br₂IN | [1][2] |
| Molecular Weight | 362.79 g/mol | [1][2] |
| CAS Number | 1061357-86-5 | [1][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥97.0% | [1] |
| Melting Point | Estimated range of 40-100°C | [2] |
| Solubility | Insoluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) | [2] |
Elucidation of Molecular Structure and Geometry
The molecular structure of this compound consists of a central pyridine ring substituted with bromine atoms at the 2 and 5 positions and an iodine atom at the 4 position. The presence of these three halogen atoms significantly influences the electronic distribution and geometry of the pyridine ring. The electron-withdrawing nature of the halogens decreases the basicity of the pyridine nitrogen.[4] The molecular geometry is largely planar, a characteristic feature of the aromatic pyridine system.
The following diagram illustrates the logical relationship between the compound's identity and its fundamental properties.
Caption: Core identifiers and physical state of this compound.
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimentally obtained spectra are not widely published, a certificate of analysis confirms that the ¹H NMR spectrum is consistent with the expected structure.[1] Predicted data based on analogous compounds provide valuable insights for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring at positions 3 and 6. The chemical shifts of these protons will be influenced by the deshielding effects of the adjacent halogen atoms.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display five signals, one for each of the five carbon atoms in the pyridine ring. The carbons directly bonded to the halogens (C-2, C-4, and C-5) will exhibit characteristic chemical shifts due to the electronegativity and heavy atom effects of bromine and iodine. The introduction of halogen atoms generally causes a downfield shift for the carbon to which they are attached.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that are indicative of its molecular structure. Key expected vibrations include:
-
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
-
Pyridine ring C=C and C=N stretching: Strong absorptions are expected in the 1600-1400 cm⁻¹ region.
-
C-Br and C-I stretching: These vibrations will appear in the fingerprint region, at lower wavenumbers.
The following diagram outlines the typical workflow for spectroscopic analysis of this compound.
Caption: A typical workflow for the spectroscopic characterization of this compound.
Solubility and Handling
The highly halogenated and aromatic nature of this compound dictates its solubility profile. It is characterized by its hydrophobicity, rendering it insoluble in water.[2] However, it exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are often employed as solvents in synthetic reactions involving this compound.[2]
When handling this compound, it is essential to adhere to standard laboratory safety protocols for halogenated organic compounds. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, protected from light, to maintain its stability.
Conclusion
This compound is a key synthetic intermediate with a unique set of physical properties that are critical to its application in research and development. This guide has provided a detailed overview of its molecular characteristics, spectroscopic profile, and solubility, offering a valuable resource for scientists working with this versatile compound. Further experimental determination of properties such as a precise melting point and quantitative solubility in a range of organic solvents would be beneficial for the scientific community.
References
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Chapter - Properties of Perhalopyridines - Bentham Science Publisher. [Link]
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2,5-Dibromo-4-iodopyridine CAS number 100523-96-4
An In-depth Technical Guide to 2-Bromo-4-iodopyridine (CAS No. 100523-96-4): A Strategic Building Block in Modern Synthesis
Introduction: Unlocking Synthetic Versatility
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1] Among the vast array of substituted pyridines, halogenated intermediates offer unparalleled versatility for constructing complex molecular architectures. This guide focuses on 2-Bromo-4-iodopyridine (CAS No. 100523-96-4), a strategically important building block whose value lies in the distinct reactivity of its two halogen substituents.[1][2]
A Note on Nomenclature: While the topic specifies "2,5-Dibromo-4-iodopyridine," the provided CAS number, 100523-96-4, unequivocally corresponds to 2-Bromo-4-iodopyridine . This guide will address the latter, as it aligns with the provided CAS identifier and the substantial body of research associated with it.
The power of this reagent stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling chemists to perform selective functionalization at the 4-position while preserving the 2-bromo position for subsequent transformations.[1][3] This inherent regioselectivity streamlines synthetic pathways, minimizes the need for protecting groups, and accelerates the exploration of chemical space—critical advantages in drug discovery and process development.[3][4] This document provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 2-bromo-4-iodopyridine, complete with field-proven protocols and mechanistic insights.
Physicochemical Properties
2-Bromo-4-iodopyridine is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[2] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 100523-96-4 | [2] |
| Molecular Formula | C₅H₃BrIN | [2][5] |
| Molecular Weight | 283.89 g/mol | [2][5] |
| Appearance | White to pale cream or pale yellow crystalline powder | [2] |
| Melting Point | 59.0-68.0 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| SMILES String | BrC1=NC=CC(I)=C1 | [2] |
| InChI Key | HPKRNLGLZYOVJS-UHFFFAOYSA-N | [2] |
| Storage Temperature | Refrigerator (2°C - 8°C) | [6] |
Synthesis of 2-Bromo-4-iodopyridine
While multiple synthetic routes exist, a common and effective laboratory-scale method involves a "halogen dance" reaction, starting from the readily available 2-bromopyridine. This transformation relies on directed ortho-metalation followed by iodination.[2][7]
Representative Synthesis Protocol: Lithiation and Iodination of 2-Bromopyridine
This protocol is a representative, non-validated procedure based on established transformations for similar compounds and should be optimized for safety and yield.[2][8]
Objective: To synthesize 2-bromo-4-iodopyridine via regioselective iodination of 2-bromopyridine.
Materials:
-
2-Bromopyridine
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Iodine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
LDA Preparation: In a flame-dried, multi-necked round-bottom flask under an inert nitrogen or argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes at this temperature to generate Lithium Diisopropylamide (LDA).[8]
-
Lithiation of 2-Bromopyridine: To the freshly prepared LDA solution, slowly add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.[8] Causality: The strongly basic LDA abstracts the most acidic proton on the pyridine ring, which is at the C4 position, facilitated by the directing effect of the bromine and nitrogen atoms.
-
Iodination: Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional 1-2 hours at -78 °C.[8]
-
Quenching: Slowly warm the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[8]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove any residual iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-bromo-4-iodopyridine.[2]
Reactivity and Strategic Applications in Synthesis
The synthetic utility of 2-bromo-4-iodopyridine is anchored in the predictable reactivity hierarchy of its halogen substituents in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[3][9] This allows for the selective elaboration of the C4-position, followed by a subsequent, often more forcing, reaction at the C2-position.
Caption: Sequential cross-coupling strategy using 2-bromo-4-iodopyridine.
This one-pot, sequential cross-coupling capability is highly efficient for generating libraries of 2,4-disubstituted pyridines, which are privileged structures in medicinal chemistry.[3]
Key Cross-Coupling Reactions & Protocols
The following protocols are generalized and should be optimized for specific substrates and scales.
Objective: To form a C-C bond at the C4-position by coupling with a boronic acid.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-bromo-4-iodopyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.5 eq.).[2][9][10] Causality: A mild base is chosen to facilitate the transmetalation step while minimizing side reactions like debromination, which can be promoted by stronger bases.[9]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or a more active system like Pd₂(dba)₃ (2 mol%) with a ligand like SPhos (4 mol%).[2][9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[10]
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[9]
Objective: To form a C-C triple bond at the C4-position by coupling with a terminal alkyne.
Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine (1.0 eq.), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide [CuI], 0.04-0.10 eq.).[2][10] Causality: The copper(I) co-catalyst is crucial for the Sonogashira mechanism; it reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N, 2-3 eq.).[2][10]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.[2]
-
Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C until completion.[2][10]
-
Work-up and Purification: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.[2]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,4-disubstituted pyridine core, readily accessible from 2-bromo-4-iodopyridine, is a privileged scaffold in drug discovery, particularly for the development of protein kinase inhibitors.[1][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[11]
For example, pyridine-based molecules have been developed as potent inhibitors of kinases in the p38 MAPK and NF-κB signaling pathways, which are key regulators of inflammation and cell survival.[4] The ability to rapidly and selectively introduce diverse substituents at the C2 and C4 positions of the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Caption: Simplified p38 MAPK signaling pathway and the role of inhibitors.
Safety and Handling
As a halogenated aromatic compound, 2-bromo-4-iodopyridine requires careful handling. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[12][13]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator.[12] Store away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Conclusion
2-Bromo-4-iodopyridine has emerged as a strategically indispensable building block in organic synthesis. Its defining feature—the differential reactivity of the C-I and C-Br bonds—provides a reliable and efficient platform for regioselective, sequential functionalization. This capability allows researchers and drug development professionals to streamline the synthesis of complex 2,4-disubstituted pyridines, accelerating the discovery of novel therapeutic agents and functional materials.[4][15] By understanding its properties and reactivity, chemists can fully leverage this versatile intermediate to drive innovation across the chemical sciences.
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An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,5-Dibromo-4-iodopyridine
Abstract
2,5-Dibromo-4-iodopyridine is a strategically important heterocyclic building block in modern organic synthesis, particularly within the domains of medicinal chemistry and materials science. Its unique trifunctional halogenation pattern on the pyridine scaffold imparts a highly desirable differential reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions. This guide provides an in-depth exploration of its molecular architecture, detailed spectroscopic characterization, a robust synthetic protocol, and a discussion of the causality behind its versatile applications in the development of complex molecular targets.
Introduction: The Strategic Value of a Polychlorinated Pyridine Scaffold
The pyridine ring is a privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics. The introduction of multiple halogen atoms onto this scaffold provides synthetic chemists with powerful handles for molecular elaboration through a variety of transition-metal-catalyzed cross-coupling reactions. This compound emerges as a particularly valuable intermediate due to the distinct reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bonds. This reactivity gradient allows for precise, regioselective functionalization at the 4-position, while leaving the 2- and 5-positions available for subsequent transformations. This inherent orthogonality is paramount for the efficient and controlled construction of complex, polysubstituted pyridine derivatives, streamlining synthetic routes and accelerating the discovery of novel chemical entities.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is defined by a planar, aromatic pyridine ring. The carbon and nitrogen atoms of the ring are sp² hybridized, resulting in a characteristic hexagonal geometry.[1] This planarity is largely preserved despite the presence of three bulky halogen substituents.
Key Structural Features:
-
Halogen Positions: Bromine atoms are situated at the C-2 and C-5 positions, flanking the ring nitrogen, while a larger iodine atom occupies the C-4 position.[1]
-
Electronic Effects: All three halogen atoms are electron-withdrawing, which significantly lowers the electron density of the pyridine ring. This electronic modification influences the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the acidity of its conjugate acid.[1]
-
Steric Considerations: The presence of bulky bromine and iodine atoms can introduce minor steric strain, potentially causing slight deviations in the endocyclic bond angles from the ideal 120°. However, these steric effects do not compromise the overall planarity of the aromatic system.[1]
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1061357-86-5[2] |
| Molecular Formula | C₅H₂Br₂IN[3] |
| Molecular Weight | 362.79 g/mol |
| Monoisotopic Mass | 360.75986 Da[3] |
| Appearance | White to off-white solid |
| SMILES | C1=C(C(=CN=C1Br)Br)I[3] |
| InChIKey | JHAWIJLEDSUTBA-UHFFFAOYSA-N[3] |
Spectroscopic Characterization: A Validating Fingerprint
Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on established principles and analysis of analogous structures, providing a reliable reference for researchers.[4]
Table 2: Summary of Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~ 8.4 ppm (H-6), ~ 8.1 ppm (H-3) |
| Multiplicity | Doublet (d) for both signals | |
| ¹³C NMR | Chemical Shift (δ) | ~153 (C-6), ~148 (C-3), ~144 (C-2), ~138 (C-5), ~98 (C-4) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~1560 & 1440 (C=C/C=N ring stretch) |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z ~361, 363, 365 (Complex isotopic pattern due to Br₂, I) |
Generalized Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4][5]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a spectral width of 0-10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (0-160 ppm) and a significantly larger number of scans are required.[5]
-
Data Processing: Process the raw data using a Fourier transform. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder.[5] Press the mixture into a transparent disc using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[5]
-
Analysis: Identify characteristic absorption bands corresponding to the aromatic ring and carbon-halogen bonds.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for an LC-MS or GC-MS system.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate fragment ions.[4]
-
Analysis: Identify the molecular ion peak (M⁺) and analyze its unique isotopic pattern, which will be highly characteristic for a molecule containing two bromine atoms and one iodine atom.
Synthesis: An Illustrative Pathway
While various synthetic routes can be envisioned, a common and reliable strategy for preparing halo-pyridines of this nature involves the diazotization of a corresponding amino-pyridine precursor followed by a Sandmeyer-type reaction.
Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2,5-Dibromo-4-aminopyridine
Disclaimer: This protocol is illustrative and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,5-dibromo-4-aminopyridine (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄) diluted with water, ensuring the temperature remains below 5 °C. Stir until a homogeneous slurry is formed.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature strictly between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Iodination: In a separate beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the pure this compound.
Reactivity and Applications in Drug Development
The synthetic power of this compound is rooted in the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[6][7] The C(4)-I bond is significantly more reactive, enabling selective functionalization at this position under milder conditions. This allows for a powerful sequential coupling strategy.
Causality of Reactivity:
-
Bond Dissociation Energy: The C-I bond has a lower bond dissociation energy (~210 kJ/mol) compared to the C-Br bond (~280 kJ/mol), making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle.
-
Electronegativity: Iodine is less electronegative than bromine, resulting in a more polarized C-I bond that is more reactive towards the electron-rich Pd(0) catalyst.
This predictable regioselectivity is invaluable in drug discovery programs, where it is used to construct libraries of complex molecules for screening. It is a key building block in the synthesis of kinase inhibitors and other targeted therapies.[6][8]
Logical Flow: Sequential Cross-Coupling
Caption: Sequential functionalization of this compound.
Conclusion
This compound is more than a simple halogenated heterocycle; it is a precisely engineered tool for advanced organic synthesis. Its molecular structure, characterized by a planar aromatic core and a strategic arrangement of three different halogen atoms, provides a foundation for predictable and selective chemical transformations. The inherent differential reactivity between its carbon-iodine and carbon-bromine bonds enables a powerful, sequential approach to the construction of complex, polysubstituted pyridines. This capability makes it an indispensable intermediate for researchers and scientists in drug development and materials science, facilitating the efficient synthesis of novel molecular architectures with significant therapeutic and technological potential.
References
- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
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- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. Benchchem.
- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv
- Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide. Benchchem.
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A Technical Guide to the Solubility of 2,5-Dibromo-4-iodopyridine for Drug Discovery and Development
Introduction: The Critical Role of Solubility in the Application of 2,5-Dibromo-4-iodopyridine
This compound is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, possessing two bromine atoms and one iodine atom on a pyridine scaffold, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures through selective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for a programmed, stepwise introduction of substituents, making it a valuable intermediate in the development of novel therapeutic agents.
However, the successful application of this compound in any synthetic protocol is fundamentally governed by its solubility characteristics. A thorough understanding of its solubility in a range of organic solvents is paramount for reaction setup, optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the known solubility profile of this compound, and more importantly, equips researchers with the experimental framework to determine its quantitative solubility, ensuring reproducible and successful outcomes in the laboratory.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. The presence of three halogen atoms on the pyridine ring significantly influences its polarity, lipophilicity, and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₂IN | [1] |
| Molecular Weight | 362.79 g/mol | [1] |
| Appearance | Crystalline solid | Inferred from similar compounds |
| Predicted XlogP | 3.2 | [2] |
The high molecular weight and the presence of both bromine and iodine atoms contribute to strong van der Waals forces and potentially halogen bonding, influencing how the molecule interacts with solvent molecules. The predicted XlogP value of 3.2 suggests a significant nonpolar character, which is consistent with its observed solubility profile.[2]
Qualitative Solubility Profile of this compound
While quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, a qualitative understanding can be derived from supplier information and the behavior of structurally similar compounds.[1] The highly halogenated and aromatic nature of the molecule dictates its solubility.[1]
| Solvent Category | Examples | Expected Solubility | Rationale |
| Water | H₂O | Insoluble | The hydrophobic character of the heavily halogenated aromatic ring dominates, leading to poor interaction with the highly polar water molecules.[1] |
| Polar Protic Solvents | Methanol, Ethanol | Slightly Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the overall lipophilicity of the molecule limits extensive solvation.[1] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Good Solubility | These solvents possess large dipole moments and can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a hydrogen-bonding network. DMSO, in particular, is an excellent solvent for a wide array of organic compounds.[1][2] |
| Nonpolar Solvents | Hexane, Toluene | Poor to Insoluble | While the molecule has nonpolar characteristics, the polarity of the pyridine ring and the C-halogen bonds require a solvent with some degree of polarity for effective dissolution. |
This qualitative assessment is invaluable for initial solvent screening for chemical reactions and analytical method development. For instance, the good solubility in DMSO and DMF makes these solvents suitable choices for reaction media in cross-coupling reactions.[1]
Quantitative Solubility Determination: An Experimental Protocol
Given the absence of published quantitative data, the following section provides a robust, self-validating experimental protocol based on the widely accepted "shake-flask" method.[3] This method allows researchers to generate precise and reliable solubility data in their solvent systems of interest.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess of a solid compound in a specific solvent at a constant temperature until equilibrium is reached.[3] At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the solubility of the compound at that temperature. The concentration is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated HPLC-UV system
Procedure:
-
Preparation:
-
To a series of 2 mL glass vials (in triplicate for each solvent), add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Accurately add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
-
Sampling and Sample Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the solubility determination) to bring the concentration of this compound within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL or mol/L) from the measured concentration, taking into account the dilution factor.
-
Safety and Handling Considerations for Halogenated Pyridines
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling halogenated pyridines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[3]
Conclusion and Future Perspectives
This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current lack of quantitative data by empowering researchers with a robust experimental protocol. A thorough understanding and a quantitative measure of solubility are not merely academic exercises; they are critical parameters that influence the efficiency of synthetic transformations, the success of purification strategies, and the feasibility of formulation development. By following the detailed methodology outlined herein, researchers and drug development professionals can generate the precise solubility data required to unlock the full potential of this versatile building block in their scientific endeavors. Further studies to determine the temperature dependence of solubility would provide valuable thermodynamic insights and enhance the utility of this compound in process chemistry.
References
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CHM1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dibromo-4-iodopyridine. Retrieved from [Link]
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PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C5H2Br2IN). Retrieved from [Link]
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Foreword: The Critical Role of Stability in Synthetically Versatile Intermediates
An In-depth Technical Guide to the Stability of 2,5-Dibromo-4-iodopyridine
In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, this compound stands out for its unique substitution pattern, offering a trifecta of reactive sites that can be selectively functionalized. The differential reactivity of the carbon-iodine bond versus the two carbon-bromine bonds provides a powerful tool for sequential cross-coupling reactions, enabling the construction of complex molecular architectures. However, the very reactivity that makes this molecule a valuable synthetic intermediate also predisposes it to degradation. A thorough understanding of its stability profile is not merely an academic exercise; it is a prerequisite for reliable process development, accurate analytical measurements, and the synthesis of high-purity final products. This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions, offering both mechanistic insights and actionable experimental protocols for its assessment.
Physicochemical Profile and Intrinsic Stability
This compound is a crystalline solid whose stability is intrinsically linked to its molecular structure. The pyridine ring, an electron-deficient aromatic system, is further influenced by the strong electron-withdrawing effects of three halogen substituents.[1] This electronic environment, coupled with the inherent properties of carbon-halogen bonds, dictates its reactivity and degradation pathways.
| Property | Value / Description | Source(s) |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₅H₂Br₂IN | [1] |
| Molecular Weight | 362.79 g/mol | [1] |
| Appearance | White to yellow or orange crystalline powder | Inferred from similar compounds[2] |
| Ring Planarity | The pyridine ring maintains its planarity. | [1] |
| Electronic Effects | Halogens act as strong electron-withdrawing groups. | [1] |
The key to its synthetic utility and a primary concern for its stability is the hierarchy of carbon-halogen bond reactivity: C-I > C-Br > C-Cl.[3] The carbon-iodine bond is significantly weaker and more susceptible to both oxidative addition in cross-coupling reactions and homolytic cleavage upon exposure to energy, such as light. Furthermore, the presence of multiple bulky halogen atoms introduces steric strain and can lower the overall thermal stability compared to simpler pyridine derivatives.[1]
Forced Degradation Studies: A Framework for Stability Assessment
To systematically evaluate the stability of this compound, a forced degradation or stress testing study is essential.[4][5][6][7] This involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage to accelerate degradation and identify potential degradation products.[4][7] A typical forced degradation workflow is designed to probe susceptibility to key environmental factors.
Caption: General workflow for forced degradation studies.
Key Degradation Pathways and Influencing Factors
Photostability
Halogenated aromatic compounds, particularly iodo-derivatives, are frequently sensitive to light.[8] Exposure to UV or near-UV light can provide sufficient energy to induce homolytic cleavage of the C-I bond, which is the weakest of the carbon-halogen bonds present. This generates a pyridyl radical and an iodine radical, which can initiate a cascade of secondary reactions, including hydrogen abstraction from a solvent or another molecule to form 2,5-dibromopyridine, or dimerization.
Potential Photodegradation Pathway:
Caption: Proposed photolytic degradation pathway.
Protocol 1: Photostability Testing (ICH Q1B Guideline)
-
Objective: To assess the stability of this compound upon exposure to light.
-
Apparatus: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines, providing both cool white fluorescent and near-UV lamps.
-
Procedure:
-
Sample Preparation (Solid State): Spread a thin layer of the solid compound in a suitable transparent container (e.g., quartz dish). Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Sample Preparation (Solution State): Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water). Place in a transparent container (e.g., quartz cuvette). Prepare a dark control wrapped in aluminum foil.
-
Exposure: Place all samples (exposed and dark controls) in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time points, withdraw samples. Analyze both the exposed and dark control samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
-
Causality: The dark control is crucial to differentiate between degradation caused by light versus thermal effects, as the chamber can generate heat. Using a stability-indicating HPLC method ensures that any degradant peaks do not co-elute with the parent peak, allowing for accurate quantification.
Thermal Stability
The presence of multiple halogen substituents is known to reduce the thermal stability of aromatic compounds.[1] Thermogravimetric Analysis (TGA) is the standard method to determine the temperature at which the compound begins to decompose.
Protocol 2: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of this compound.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the compound into a TGA pan (e.g., alumina).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
-
-
Causality: Heating under an inert atmosphere ensures that the observed weight loss is due to thermal decomposition (e.g., fragmentation, sublimation) rather than oxidation. A constant heating rate provides reproducible and comparable data.
Hydrolytic Stability
The stability of this compound in aqueous media is highly dependent on pH. The pyridine nitrogen can be protonated under acidic conditions, which can alter the electron density of the ring and potentially affect the stability of the C-halogen bonds. Under basic conditions, the compound may be susceptible to nucleophilic aromatic substitution, where a halogen atom (likely iodine) is displaced by a hydroxide ion to form a hydroxypyridine derivative.
Protocol 3: Hydrolytic Stability Assessment
-
Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.
-
Apparatus: Temperature-controlled bath or incubator, pH meter, validated stability-indicating HPLC system.
-
Procedure:
-
Media Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2 using 0.1 M HCl; pH 7.0 using a phosphate buffer; pH 9.0 using a borate buffer).
-
Sample Preparation: Prepare solutions of the compound at a known concentration in each pH buffer. A co-solvent like acetonitrile or methanol may be required if the compound's aqueous solubility is low.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40 °C or 50 °C) and protect them from light.
-
Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours). Neutralize the acidic and basic samples before injection if necessary to prevent damage to the HPLC column. Analyze by HPLC to determine the remaining concentration of the parent compound.[5]
-
-
Causality: Conducting the study at an elevated temperature accelerates the degradation process, allowing for stability assessment in a shorter timeframe.[4] Analyzing samples over a time course allows for the determination of degradation kinetics.
Oxidative Stability
The pyridine ring, while electron-deficient, can still be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of easily oxidizable functionalities is not obvious in the structure, but forced degradation with a strong oxidizing agent is a standard part of stability testing.
Protocol 4: Oxidative Degradation Study
-
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
-
Procedure:
-
Sample Preparation: Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: The reaction can be performed at room temperature or gently heated (e.g., 40 °C) to accelerate the reaction.[5]
-
Analysis: Monitor the reaction over time using HPLC. Compare the chromatogram to a control sample (compound in solvent without H₂O₂) to identify degradation products.
-
-
Causality: Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies because it can mimic oxidative conditions that a drug substance might encounter.[5]
Summary of Stability Profile and Recommended Handling
Based on its structure and data from analogous compounds, this compound should be regarded as a sensitive molecule. Proper handling and storage are paramount to maintaining its purity and integrity.
| Condition | Stability Concern | Recommended Procedure | Rationale |
| Light | High | Store in amber, light-tight containers.[8] | Prevents photolytic cleavage of the C-I bond. |
| Air/Oxidation | Moderate | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture. |
| Temperature | Moderate | Store at 2-8 °C.[9] | Reduces the rate of potential thermal degradation pathways. |
| Moisture/pH | High | Handle under dry conditions. Avoid contact with strong acids or bases. | Protects against hydrolysis and pH-mediated degradation. |
Conclusion
This compound is a powerful synthetic intermediate whose utility is directly tied to its purity. Its stability is compromised by its sensitivity to light, potential for thermal degradation, and susceptibility to hydrolysis under basic conditions. Researchers, scientists, and drug development professionals must implement stringent handling and storage protocols, including refrigeration, protection from light, and the use of an inert atmosphere. The forced degradation methodologies outlined in this guide provide a robust framework for assessing its stability, identifying potential degradants, and ensuring the reliability of synthetic processes that depend on this versatile building block.
References
-
Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine. Retrieved from [Link]
- Google Patents. (2013). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
-
HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. [Link]
-
Pharmatutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
ResearchGate. (2015). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. [Link]
-
National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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- 9. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
Spectroscopic Data for 2,5-Dibromo-4-iodopyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2,5-Dibromo-4-iodopyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and materials science research. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific principles for their interpretation and detailed, field-proven protocols for experimental data acquisition. The methodologies described herein are crafted to ensure self-validation and reproducibility, reflecting a commitment to scientific integrity.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic heterocycle with the molecular formula C₅H₂Br₂IN and a molecular weight of 362.79 g/mol .[1] Its utility as a synthetic building block is primarily derived from the differential reactivity of its halogen substituents. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-bromine bonds. This hierarchy allows for selective and sequential functionalization at the C-4 position followed by modifications at the C-2 and C-5 positions, enabling the construction of complex molecular architectures.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research or development endeavor. This guide provides an in-depth exploration of its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two signals corresponding to the two protons on the pyridine ring. The chemical shifts are significantly influenced by the deshielding effects of the electronegative nitrogen atom and the halogen substituents.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.4 | Singlet | H-6 |
| ~ 8.1 | Singlet | H-3 |
Causality of Signal Assignment:
-
H-6: This proton is adjacent to the nitrogen atom, which strongly withdraws electron density, resulting in a significant downfield shift.
-
H-3: This proton is further from the nitrogen but is influenced by the adjacent bromine and iodine atoms.
The absence of proton-proton coupling results in two singlets, a key feature confirming the 2,4,5-substitution pattern.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the electronegativity of the directly attached halogens and the nitrogen atom.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 153 | C-6 |
| ~ 151 | C-2 |
| ~ 145 | C-3 |
| ~ 125 | C-5 |
| ~ 98 | C-4 |
Interpretation of Chemical Shifts:
-
C-2 and C-6: These carbons are adjacent to the nitrogen and are shifted significantly downfield. C-2, being bonded to bromine, will have a distinct chemical shift from C-6.
-
C-4: The carbon bearing the iodine atom (C-4) is expected to be the most upfield-shifted carbon due to the "heavy atom effect," where the large electron cloud of iodine induces a shielding effect.
-
C-3 and C-5: These carbons will have chemical shifts influenced by their proximity to the various substituents.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocol for NMR Data Acquisition
This protocol provides a standardized procedure for obtaining high-quality NMR spectra of solid organic compounds like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
-
Instrumentation and Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample in the magnet and allow it to thermally equilibrate for several minutes.
-
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[3][4]
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the solvent peak or the internal standard.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1570 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |
| 1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |
| Below 800 | Medium to Strong | C-Br and C-I stretching |
Interpretation of IR Data:
-
Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.
-
Pyridine Ring Stretching: The strong absorptions in the 1400-1600 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring and are highly characteristic of such systems.[1]
-
Carbon-Halogen Stretching: The presence of multiple halogens will result in characteristic absorptions in the lower frequency (fingerprint) region, typically between 500-800 cm⁻¹.[1] The C-Br and C-I stretching vibrations fall into this range.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples via transmission FTIR.
-
Material and Equipment Preparation:
-
Sample Grinding and Mixing:
-
Pellet Formation:
-
Transfer the mixture into the pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons for a 13 mm die) for 1-2 minutes.[1][7]
-
Slowly release the pressure and carefully eject the pellet from the die. A high-quality pellet should be thin and transparent or translucent.
-
-
Data Acquisition:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition. Electron Ionization (EI) is a suitable technique for a relatively small and stable molecule like this compound.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum of this compound will be characterized by a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%).[8]
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z (mass-to-charge ratio) | Assignment | Interpretation |
| 361, 363, 365 | [M]⁺ | Molecular ion cluster. The isotopic pattern will be characteristic of a molecule containing two bromine atoms. |
| 282, 284, 286 | [M-Br]⁺ | Loss of a bromine radical. |
| 234, 236 | [M-I]⁺ | Loss of an iodine radical. |
| 155, 157 | [M-I-Br]⁺ | Loss of iodine and one bromine radical. |
Analysis of Isotopic Patterns:
The molecular ion region will show a characteristic triplet pattern for the two bromine atoms (A, A+2, A+4). The relative intensities will be approximately 1:2:1. This distinctive pattern is a powerful diagnostic tool for identifying compounds containing two bromine atoms.
Experimental Protocol for EI-MS Data Acquisition
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.[3]
-
-
Ionization:
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
A detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[4]
-
Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.
-
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely published, the predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles and analogies to related compounds, offer a reliable basis for its identification and characterization. The detailed experimental protocols provided are designed to enable researchers to acquire high-quality, reproducible data. The combination of predictive analysis and standardized methodologies presented here serves as a comprehensive resource for scientists and professionals working with this and other halogenated pyridine derivatives, ensuring scientific rigor and facilitating advancements in synthetic chemistry and drug development.
References
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Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved January 5, 2026, from [Link]
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Kintek Press. (n.d.). What are the key steps for making KBr pellets? Retrieved January 5, 2026, from [Link]
- Erickson, J. D., Lai, T. Y., Liptrot, D. J., Olmstead, M. M., & Power, P. P. (2016). Catalytic Dehydrocoupling of Amines and Boranes by an Incipient Tin(II) Hydride. Dalton Transactions, 45(21), 8794–8803.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 5, 2026, from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved January 5, 2026, from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved January 5, 2026, from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 5, 2026, from [Link]
- Royal Society of Chemistry. (2025). Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. In NMR Crystallography (pp. 1-34).
-
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved January 5, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 5, 2026, from [Link]
-
Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? Retrieved January 5, 2026, from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved January 5, 2026, from [Link]
-
AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Retrieved January 5, 2026, from [Link]
-
University of Bristol. (n.d.). 13C NMR Spectroscopy. Retrieved January 5, 2026, from [Link]
-
University of Bristol. (n.d.). 13C NMR Spectroscopy. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved January 5, 2026, from [Link]
-
Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 5, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved January 5, 2026, from [Link]
-
Shimadzu Corporation. (n.d.). Ionization Modes: EI. Retrieved January 5, 2026, from [Link]
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The Emergence of a Strategic Heterocycle: A Technical Guide to 2,5-Dibromo-4-iodopyridine
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-4-iodopyridine, a polysubstituted halogenated pyridine that has become a valuable building block in modern organic synthesis. While the specific historical genesis of this compound is not prominently documented in seminal literature, its synthetic accessibility and utility are rooted in the rich history of pyridine chemistry. This document explores the logical synthetic pathways, key chemical properties, and diverse applications of this compound, with a particular focus on its role in the development of pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate.
Introduction: The Strategic Significance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in a vast array of bioactive molecules and functional materials. The precise installation of substituents on the pyridine ring is paramount for fine-tuning the steric and electronic properties of these compounds, thereby modulating their biological activity and physical characteristics. Polyhalogenated pyridines, in particular, serve as versatile precursors, offering multiple reaction sites for the introduction of diverse functionalities through well-established cross-coupling and substitution reactions.
This compound (CAS No. 1061357-86-5) is a prime example of such a strategic building block.[1][2] Its unique arrangement of three halogen atoms—two bromine and one iodine—provides a platform for sequential and regioselective transformations, enabling the efficient construction of complex molecular architectures.[3] This guide will delve into the historical context of its synthesis, detail modern and efficient synthetic protocols, and explore its applications in cutting-edge research.
Historical Context and Plausible Discovery
While a singular "discovery" paper for this compound is not readily identifiable in the historical chemical literature, its emergence can be understood within the broader evolution of pyridine halogenation chemistry. The direct halogenation of pyridine is notoriously challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack.[4][5] Early methods often required harsh conditions and yielded mixtures of products.[5]
The synthesis of polysubstituted pyridines historically relied on multi-step sequences, often involving the activation of the pyridine ring, for instance, through N-oxide formation, followed by nitration and subsequent transformations.[6] The development of organometallic reagents and transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of functionalized heterocycles.
It is plausible that this compound was first synthesized as an intermediate in a larger synthetic effort, with its preparation being a logical extension of established halogenation and functionalization techniques for the pyridine core. The compound's CAS number, 1061357-86-5, points to its relatively modern formal registration in chemical databases.
Synthetic Methodologies: From Classical Approaches to Modern Innovations
The synthesis of this compound can be approached through several logical pathways, leveraging known transformations in pyridine chemistry.
Iodination of 2,5-Dibromopyridine: A Direct Approach
A direct and intuitive method for the synthesis of this compound is the iodination of the readily available starting material, 2,5-dibromopyridine.[7] The electron-donating effect of the bromine atoms, coupled with the directing influence of the nitrogen atom, can facilitate electrophilic substitution at the C-4 position.
Conceptual Reaction Scheme:
Caption: Conceptual workflow for the direct iodination of 2,5-dibromopyridine.
Experimental Protocol: Electrophilic Iodination
-
Reaction Setup: To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), add the iodinating reagent (e.g., N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent).
-
Reaction Conditions: Stir the mixture at a controlled temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Multi-step Synthesis from Pyridine Precursors
More classical and often more controlled syntheses involve multi-step sequences starting from simpler pyridine derivatives. These methods offer better control over regioselectivity. A plausible route could involve the initial synthesis of a substituted pyridine followed by sequential halogenations.
Hypothetical Multi-step Synthesis Workflow:
Caption: Hypothetical multi-step synthetic pathways to this compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.[1][8]
| Property | Value |
| CAS Number | 1061357-86-5 |
| Molecular Formula | C₅H₂Br₂IN |
| Molecular Weight | 362.79 g/mol |
| Appearance | Solid |
| SMILES | C1=C(C(=CN=C1Br)Br)I |
| InChIKey | JHAWIJLEDSUTBA-UHFFFAOYSA-N |
While experimentally obtained spectroscopic data for this compound is not widely published in peer-reviewed journals, predicted data based on its structure provides valuable guidance for its characterization.[9]
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the 2,4,5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogen atoms will exhibit characteristic chemical shifts influenced by the electronegativity and size of the respective halogens.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak cluster corresponding to the isotopic distribution of two bromine atoms and one iodine atom.
Reactivity and Applications in Modern Synthesis
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents in transition-metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive, followed by the C-Br bonds. This reactivity hierarchy allows for selective functionalization at the C-4 position, followed by subsequent reactions at the C-2 and C-5 positions.
Reactivity Hierarchy: C-I > C-Br
This predictable regioselectivity makes this compound a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[10][11]
Sequential Cross-Coupling Reactions
A powerful application of this compound is in sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. By carefully selecting the reaction conditions, different functional groups can be introduced at specific positions on the pyridine ring in a stepwise manner.
Illustrative Sequential Suzuki Coupling Workflow:
Caption: Workflow for the sequential Suzuki coupling of this compound.
Applications in Medicinal Chemistry
The pyridine core is a privileged scaffold in numerous approved drugs. The ability to synthesize highly functionalized pyridines using intermediates like this compound is crucial for drug discovery programs.[10][12] This building block allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapies.[10]
Applications in Materials Science
The rigid, aromatic nature of the pyridine ring, combined with the potential for extensive functionalization, makes pyridine-based molecules attractive for applications in materials science. This compound can serve as a precursor for the synthesis of organic light-emitting diodes (OLEDs), sensors, and novel ligands for catalysis.
Conclusion
This compound stands as a testament to the ongoing evolution of synthetic organic chemistry. While its specific discovery may not be a celebrated historical event, its value as a versatile and strategic building block is undeniable. The predictable reactivity of its halogen substituents provides chemists with a powerful tool for the efficient and regioselective synthesis of complex, highly functionalized pyridine derivatives. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-defined and reactive intermediates will only increase, ensuring that this compound remains a key component in the synthetic chemist's toolbox.
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- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
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- CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine. (n.d.).
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
- Proposed mechanism of the α‐iodination reaction. (n.d.).
- CN105061301A - Synthesis method of 2,5-dibromopyridine. (n.d.).
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- Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. (2003).
- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed.
- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). PMC - NIH.
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Methodological & Application
Application Notes & Protocols: Strategic C-C Bond Formation via Regioselective Suzuki Coupling of 2,5-Dibromo-4-iodopyridine
Introduction: The Strategic Advantage of 2,5-Dibromo-4-iodopyridine in Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold is a privileged structure, present in a multitude of FDA-approved therapeutics.[1] The strategic introduction of synthetic handles, such as halogens, onto this core allows for the construction of vast and diverse molecular libraries. Among polyhalogenated pyridines, this compound has emerged as a uniquely valuable building block.[2][3] Its utility is rooted in the differential reactivity of its three halogen atoms, providing a predictable roadmap for sequential, site-selective functionalization.
The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed reaction, is a cornerstone of modern organic synthesis for its mild conditions, functional group tolerance, and the low toxicity of its organoboron reagents.[4][5] This guide provides a detailed protocol for the regioselective Suzuki coupling of this compound, specifically targeting the C-4 position. By harnessing the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, chemists can selectively introduce aryl, heteroaryl, or other moieties at the 4-position, leaving the two bromine atoms untouched for subsequent downstream transformations. This powerful strategy streamlines the synthesis of complex, highly substituted pyridine derivatives, accelerating the development of novel therapeutic agents.[3]
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The success of this protocol hinges on a fundamental principle of organometallic chemistry: the relative rates of oxidative addition. The catalytic cycle of the Suzuki coupling is initiated by the oxidative addition of the organic halide to a palladium(0) complex.[4][6][7] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy.
The C-I bond is significantly weaker and more polarizable than the C-Br bond. Consequently, it undergoes oxidative addition to the Pd(0) catalyst much more readily and under milder conditions.[2][8] This kinetic preference allows for the selective formation of the C4-arylated product, as the catalyst will preferentially react with the iodo-substituent before the bromo-substituents. By carefully controlling reaction parameters such as temperature and reaction time, the functionalization can be stopped precisely after the first coupling, yielding the desired 2,5-Dibromo-4-arylpyridine intermediate in high yield.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the carbon-carbon bond formation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reagents and Optimized Conditions
The following table summarizes the typical reagents, catalysts, and conditions required for achieving high regioselectivity and yield in the Suzuki coupling at the C-4 position of this compound.
| Component | Role | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Substrate | Electrophile | This compound (1.0 equiv) | The limiting reagent in the reaction. Ensure high purity for optimal results. |
| Coupling Partner | Nucleophile | Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.1 - 1.5 equiv) | Boronic esters often exhibit greater stability and can reduce side reactions like protodeborylation, especially with sensitive heteroaryl partners.[9] |
| Catalyst | Active Species | Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ / Pd₂(dba)₃ + Ligand (1-5 mol%) | Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) catalyst. For more challenging couplings, using a Pd(II) source with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can improve catalytic activity.[10][11] |
| Base | Boronate Activation | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 equiv) | The base is crucial for activating the boronic acid to facilitate transmetalation.[10] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1 to 10:1)Toluene/H₂ODMF | A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and assisting in the transmetalation step. Rigorous degassing of the solvent is critical to prevent catalyst oxidation.[6] |
| Temperature | Reaction Rate | 80 - 100 °C | This temperature range is generally sufficient to drive the reaction at the C-I position without significantly engaging the more robust C-Br bonds. Monitor closely to avoid over-heating, which can lead to loss of selectivity. |
| Atmosphere | Catalyst Stability | Inert (Argon or Nitrogen) | Palladium(0) catalysts are sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is mandatory to prevent catalyst deactivation and homocoupling side reactions.[8][9] |
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[6]
-
Seal the flask with a septum.
-
-
Inert Atmosphere Purge:
-
Evacuate the flask under vacuum and gently backfill with argon or nitrogen.
-
Repeat this evacuation-backfill cycle three times to ensure a completely oxygen-free environment.[8]
-
-
Solvent Addition:
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture (e.g., a 5:1 ratio) to the flask to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.[6]
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,5-Dibromo-4-arylpyridine product.[6]
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the selective Suzuki coupling.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality of boronic acid.4. Incorrect base or solvent choice for the specific substrate. | 1. Use a fresh bottle of catalyst or a more air-stable pre-catalyst.2. Degas solvents thoroughly via sparging with argon for 30 min or freeze-pump-thaw cycles.3. Use a high-purity boronic acid or switch to the corresponding pinacol ester.4. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems. |
| Protodeborylation | Boronic acid is unstable under reaction conditions, leading to R-H instead of R-R'. Common with electron-rich or certain heteroaryl boronic acids.[9] | 1. Switch to the corresponding potassium trifluoroborate salt or boronic acid pinacol ester (MIDA esters are also an option).[9] 2. Use anhydrous conditions with a base like KF if possible.[10] 3. Minimize reaction time and temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative coupling of the boronic acid.[9] | 1. Ensure rigorous and complete degassing of all solvents and the reaction flask. Maintain a positive pressure of inert gas throughout the reaction. |
| Loss of Selectivity (Reaction at C-Br) | Reaction temperature is too high or the reaction time is too long, providing enough energy to overcome the activation barrier for C-Br insertion. | 1. Reduce the reaction temperature (e.g., to 80 °C).2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Consider a catalyst system known for high selectivity at lower temperatures. |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of functionalized pyridine derivatives. By leveraging the intrinsic difference in reactivity between the carbon-iodine and carbon-bromine bonds, this protocol enables the precise installation of diverse functionalities at the C-4 position. This strategic approach preserves the C-2 and C-5 bromine atoms as valuable synthetic handles for subsequent diversification, making it an indispensable tool for researchers in drug discovery and chemical synthesis. The protocol and insights provided herein offer a robust foundation for the successful application of this versatile building block in the rapid construction of complex molecular architectures.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
NIH National Library of Medicine. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
NIH National Library of Medicine. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
NIH National Library of Medicine. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2,5-Dibromo-4-iodopyridine
Introduction: Strategic Alkynylation of a Versatile Heterocyclic Building Block
For researchers and professionals in drug development and materials science, the selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic strategy. 2,5-Dibromo-4-iodopyridine is a particularly valuable building block, offering three distinct reaction sites for sequential, controlled diversification. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is an ideal tool for the initial, selective modification of this substrate.[1]
This guide provides an in-depth analysis and detailed protocols for the regioselective Sonogashira coupling of this compound. The significant disparity in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for exquisite control, enabling the preferential coupling at the most reactive carbon-iodine bond at the C-4 position.[1][2] By carefully tuning reaction conditions, chemists can efficiently synthesize 4-alkynyl-2,5-dibromopyridines, versatile intermediates primed for subsequent functionalization at the less reactive C-Br positions.
The Principle of Regioselectivity: A Mechanistic Overview
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper.[3] The accepted mechanism underscores the basis for the observed regioselectivity in polyhalogenated substrates.
The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex.[4] The bond dissociation energy of the carbon-halogen bond is the critical factor governing the rate of this step. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the C-4 position of this compound.[1][2] This kinetic preference is the foundation of the reaction's high regioselectivity. Milder reaction conditions, such as lower temperatures, further enhance this selectivity by favoring the pathway with the lower activation energy.[2][5]
Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination from the palladium(II) complex, which forms the C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]
Figure 1: The dual catalytic cycles of the copper-catalyzed Sonogashira coupling.
Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency, yield, and selectivity. Both traditional copper-catalyzed and modern copper-free conditions can be successfully employed.
| Parameter | Copper-Catalyzed Conditions | Copper-Free Conditions | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., P(t-Bu)₃) | Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are robust and commonly used.[3] Copper-free systems often require more electron-rich and bulky ligands to facilitate the catalytic cycle without the copper acetylide intermediate.[3][6] |
| Copper Co-catalyst | CuI (typically 2-10 mol%) | None | Copper(I) iodide accelerates the reaction, allowing for milder conditions.[7] However, it can also promote the undesirable homocoupling (Glaser coupling) of the terminal alkyne.[5][7] |
| Base | Amine bases (Et₃N, DIPEA, piperidine) | Inorganic bases (K₂CO₃, Cs₂CO₃) or hindered amines (TMP) | Amine bases act as both a base and sometimes a solvent.[7] Inorganic bases are often used in copper-free systems to avoid side reactions with the palladium catalyst.[1] |
| Solvent | THF, DMF, Dioxane, Toluene | Toluene, Dioxane, DMSO | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[1][8] The choice of solvent can influence catalyst solubility and reaction rate. |
| Temperature | Room temperature to 60 °C | Room temperature to 100 °C | Milder temperatures are generally preferred to maximize selectivity for the C-I bond and minimize byproduct formation.[2][5] |
Experimental Protocols
The following protocols are generalized starting points. Optimization may be necessary for specific alkynes and scales.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a reliable method for the selective alkynylation at the C-4 position and is suitable for a wide range of terminal alkynes.
Figure 2: Workflow for the copper-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.[8]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the anhydrous and degassed solvent (e.g., THF) followed by the amine base via syringe.[8]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.[8]
-
Stir the reaction at room temperature. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes.[8]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2,5-dibromopyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination of the final product is a concern.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%) or a combination of Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the palladium catalyst (or precursor and ligand), and the base to a dry Schlenk flask.[1]
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add the anhydrous and degassed solvent via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a plug of silica gel or Celite®, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst inactivity (air/moisture sensitivity); Impure reagents; Insufficient degassing. | Use fresh, high-purity catalyst and handle under inert conditions. Ensure all solvents and bases are anhydrous and thoroughly degassed.[5] If the reaction mixture turns black (palladium black precipitation), the catalyst has likely decomposed.[5] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen; High copper loading. | Ensure strictly anaerobic conditions by rigorously degassing all reagents and maintaining a positive inert gas pressure.[5] Reduce the amount of CuI or switch to a copper-free protocol.[5] Slow addition of the alkyne can also minimize this side reaction. |
| Formation of Di-alkynylated Product | Harsh reaction conditions (high temperature, long reaction time); Large excess of alkyne. | Lower the reaction temperature to favor reaction at the more reactive C-I bond.[5] Monitor the reaction closely and stop it once the mono-alkynylated product is formed. Use a smaller excess of the terminal alkyne (1.1-1.2 equivalents).[5] |
| Lack of Regioselectivity | High reaction temperature. | Run the reaction at or near room temperature. Higher temperatures can begin to activate the C-Br bond, leading to a loss of selectivity.[5] |
Conclusion
The Sonogashira coupling of this compound is a highly efficient and regioselective transformation that provides rapid access to valuable 4-alkynyl-2,5-dibromopyridine intermediates. The pronounced difference in reactivity between the C-I and C-Br bonds allows for precise functionalization at the C-4 position under relatively mild conditions. By carefully selecting the catalytic system and reaction parameters, researchers can minimize side reactions and achieve high yields of the desired mono-alkynylated product, opening avenues for further molecular diversification in the development of novel pharmaceuticals and advanced materials.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ACS Publications. (n.d.). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Cross-Coupling of 2,5-Dibromo-4-iodopyridine
Introduction: Strategic Functionalization of a Versatile Pyridine Building Block
For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 2,5-Dibromo-4-iodopyridine molecule stands out as a pre-functionalized and highly versatile building block, offering three distinct reactive sites for the strategic construction of complex, multi-substituted pyridine derivatives. The inherent and predictable differences in the reactivity of its carbon-halogen bonds under palladium catalysis allow for a regioselective and sequential approach to molecular elaboration.
The fundamental principle governing the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this crucial step follows a well-established trend: C-I < C-Br < C-Cl.[1] Consequently, the carbon-iodine bond at the 4-position of the pyridine ring is significantly more susceptible to oxidative addition than the carbon-bromine bonds at the 2- and 5-positions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-positions intact for subsequent transformations.[1] This guide provides a detailed exploration of this principle through three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, complete with mechanistic insights and detailed experimental protocols.
Mechanistic Rationale for Regioselectivity
The selective activation of the C4-I bond is primarily a kinetic phenomenon. The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, making it more susceptible to cleavage during the oxidative addition step of the palladium catalytic cycle. This initial selective activation is the key to a sequential functionalization strategy. Once the C4 position is functionalized, the electronic properties of the pyridine ring are altered, which can influence the reactivity of the remaining C-Br bonds in subsequent coupling steps.
Figure 1: General palladium catalytic cycle and the principle of regioselective C-I bond activation.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of modern organic synthesis. In the context of this compound, it allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the C4-position of this compound. The yields are based on analogous reactions with dihalogenated pyridines.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield of 4-Aryl-2,5-dibromopyridine (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 88-96 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 6 | 90-98 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a general method for the selective coupling of an arylboronic acid at the C4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive pressure of argon.
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 4-aryl-2,5-dibromopyridine.
Part 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the introduction of alkynyl moieties, which are important pharmacophores and versatile synthetic handles.
Data Presentation: Sonogashira Coupling Conditions
The following table presents representative conditions for the regioselective Sonogashira coupling at the C4-position of this compound.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield of 4-Alkynyl-2,5-dibromopyridine (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (3) | THF | RT | 4 | ~70-80[3] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N (3) | DMF | 80 | 12 | ~70-80[3] |
| 3 | 1-Hexyne | Pd(P(t-Bu)₃)₂ (2) (Copper-free) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 85-94 |
Experimental Protocol: Selective Copper-Catalyzed Sonogashira Coupling at the C4-Position
This protocol details a general procedure for the copper-catalyzed Sonogashira coupling of a terminal alkyne at the C4 position.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Schlenk flask
-
Inert gas (Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add anhydrous and degassed THF and Et₃N via syringe.
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2,5-dibromopyridine.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It offers a broad substrate scope and high functional group tolerance, making it a key transformation in medicinal chemistry.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table summarizes representative conditions for the regioselective Buchwald-Hartwig amination at the C4-position of this compound. Yields are estimated based on reactions with analogous 4-iodopyridines.[1]
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield of 4-Amino-2,5-dibromopyridine (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | 85-98 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 80-90 |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol provides a general procedure for the amination of the C4 position of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk tube
-
Inert gas (Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Reagent Addition: Add the amine and anhydrous, degassed toluene.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring to 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the 4-amino-2,5-dibromopyridine derivative.
Sequential Functionalization: A Gateway to 2,4,5-Trisubstituted Pyridines
A significant advantage of the regioselective functionalization of this compound is the ability to perform subsequent cross-coupling reactions at the less reactive C2 and C5 positions. After the initial coupling at the C4-position, more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) can be employed to functionalize the C-Br bonds. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted pyridines.
Figure 2: Workflow for the sequential functionalization of this compound.
Characterization of Products
The products of these reactions can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the introduction of the new substituent and the disappearance of the signal corresponding to the proton at the 4-position of the starting material. The chemical shifts of the remaining pyridine protons will also be altered.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the product, and the isotopic pattern will confirm the presence of the two bromine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups introduced, such as the C≡C stretch in the Sonogashira product or the N-H stretch in the Buchwald-Hartwig product.
Conclusion
This compound is a powerful and versatile building block that enables the regioselective and sequential synthesis of a wide array of substituted pyridines. The predictable reactivity of its carbon-halogen bonds allows for a strategic approach to the construction of complex molecules for applications in drug discovery, agrochemicals, and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the unique reactivity of this substrate in their synthetic endeavors.
References
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL not available)
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. [Link]
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine - Benchchem. (URL not available)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL not available)
- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine - Benchchem. (URL not available)
- Flow Chemistry: Sonogashira Coupling. (URL not available)
- Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem. (URL not available)
Sources
One-Pot Synthesis of Disubstituted Pyridines Using 2,5-Dibromo-4-iodopyridine: An Application Note and Protocol Guide
Introduction: The Strategic Value of Disubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1][2] Specifically, disubstituted pyridines are prevalent in a wide array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The precise placement of different substituents on the pyridine ring is crucial for modulating pharmacological activity, metabolic stability, and other key drug-like properties.[2]
Traditional multi-step syntheses for creating unsymmetrically disubstituted pyridines can be time-consuming and inefficient. The one-pot sequential functionalization of polyhalogenated pyridines offers a more streamlined and atom-economical approach.[5] 2,5-Dibromo-4-iodopyridine is a particularly valuable building block for this strategy due to the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions.[5][6] This application note provides a comprehensive guide to the one-pot synthesis of 2,5-disubstituted pyridines, detailing the underlying principles, experimental protocols, and practical considerations for researchers in drug discovery and chemical synthesis.
Principle of Regioselectivity: Harnessing Halogen Reactivity
The success of the one-pot synthesis hinges on the predictable reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl.[7][8] In the case of this compound, the carbon-iodine (C-I) bond at the 4-position is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bonds at the 2- and 5-positions.[9]
This inherent difference allows for a regioselective, two-step, one-pot process:
-
Step 1: Selective Coupling at the C-4 Position. Under milder reaction conditions (e.g., lower temperatures), the first cross-coupling reaction occurs exclusively at the highly reactive iodo-substituent.[8]
-
Step 2: Coupling at the C-2 or C-5 Position. By modifying the reaction conditions, such as increasing the temperature or introducing a more active catalyst system, a second cross-coupling reaction can be induced at one of the less reactive bromo-substituents.[5][8]
This sequential approach, conducted within a single reaction vessel, circumvents the need for isolation and purification of the mono-substituted intermediate, thereby enhancing efficiency and reducing waste.
Visualizing the Synthetic Strategy
The logical flow of this one-pot synthetic approach can be visualized as follows:
Caption: Workflow for the one-pot synthesis of disubstituted pyridines.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling for the Synthesis of 4,5-Diaryl-2-bromopyridines
This protocol describes the synthesis of a 4,5-diaryl-2-bromopyridine, demonstrating the sequential coupling at the C-4 (iodo) and then the C-5 (bromo) position.
Materials:
-
This compound
-
Arylboronic acid 1 (e.g., 4-methoxyphenylboronic acid)
-
Arylboronic acid 2 (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
Procedure:
-
Reaction Setup (Step 1): To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition (Step 1): Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition and Initial Reaction: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio). Heat the mixture to a moderate temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-8 hours).
-
Second Coupling (Step 2): To the same reaction vessel, add arylboronic acid 2 (1.2 equiv.), additional base (e.g., Cs₂CO₃, 2.0 equiv.), and potentially a more active catalyst/ligand system if needed.
-
Increased Temperature: Increase the reaction temperature (e.g., to 100-110 °C) and continue stirring for 12-24 hours, monitoring the formation of the disubstituted product.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Sequential Sonogashira/Suzuki Coupling
This protocol illustrates the introduction of an alkynyl group at the C-4 position followed by an aryl group at one of the bromo-positions.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) for Sonogashira, K₂CO₃ for Suzuki)
-
Solvent (e.g., DMF or Toluene)
Procedure:
-
Reaction Setup (Step 1 - Sonogashira): In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv.) in an appropriate solvent like DMF. Add the terminal alkyne (1.1 equiv.), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and Et₃N (2.5 equiv.).
-
Initial Reaction: Stir the reaction at a mild temperature (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Setup for Step 2 (Suzuki): To the reaction mixture, add the arylboronic acid (1.2 equiv.), an aqueous solution of K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (3 mol%).
-
Second Reaction: Heat the mixture to a higher temperature (e.g., 100 °C) and stir for 12-18 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for selective cross-coupling reactions on polyhalopyridines, which can be adapted for the one-pot synthesis with this compound.
| Coupling Reaction | Position | Catalyst System | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | C-4 (Iodo) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 |
| C-2/C-5 (Bromo) | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100-120 | |
| Sonogashira | C-4 (Iodo) | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | DMF | 40-60 |
| C-2/C-5 (Bromo) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100-120 | |
| Buchwald-Hartwig | C-4 (Iodo) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 |
| C-2/C-5 (Bromo) | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100-120 |
Note: These are starting conditions and may require optimization for specific substrates.[10]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Lack of Selectivity | Reaction conditions for the first step are too harsh (high temperature, overly active catalyst). | Use milder conditions for the first coupling: lower temperature, a less active catalyst (e.g., Pd(PPh₃)₄), and monitor reaction closely to stop after mono-substitution.[8] |
| Incomplete Second Coupling | Insufficiently forcing conditions for the C-Br bond activation; catalyst deactivation. | Increase the temperature for the second step, use a more robust catalyst system (e.g., with bulky phosphine ligands like SPhos or XPhos), and ensure an inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. |
| Low Yields | Impure reagents or solvents; inefficient catalyst system. | Use high-purity, anhydrous reagents and solvents. Screen different palladium catalysts and ligands to find the optimal system for your specific substrates. |
Conclusion
The one-pot synthesis of disubstituted pyridines from this compound is a powerful and efficient strategy for generating molecular diversity. By leveraging the inherent differences in halogen reactivity, researchers can selectively introduce a variety of functional groups in a sequential manner, saving time and resources. This approach is highly valuable in the field of drug discovery and development, where the rapid synthesis of analog libraries is essential for structure-activity relationship studies. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this synthetic methodology.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
- One-Pot Synthesis of Disubstituted Pyridines Using 2-Bromo-4-iodopyridine: Application Notes and Protocols - Benchchem.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine - Benchchem.
- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine - Benchchem.
- Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions - OUCI.
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions - ResearchGate.
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Synthetic Versatility of 2,5-Dibromo-4-iodopyridine: A Gateway to Advanced Functional Materials
Introduction: Unlocking Molecular Complexity with a Trihalogenated Pyridine Scaffold
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex functional materials. Among these, 2,5-Dibromo-4-iodopyridine has emerged as a uniquely powerful and versatile scaffold. Its distinct arrangement of three halogen atoms with differential reactivity on a pyridine core provides an exceptional platform for the programmed, regioselective synthesis of a diverse array of molecules with applications spanning medicinal chemistry, organic electronics, and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for its transformation into high-value functional materials.
The cornerstone of this compound's synthetic utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst compared to the carbon-bromine (C-Br) bonds. This reactivity hierarchy (C-I > C-Br) allows for selective functionalization at the 4-position under milder reaction conditions, leaving the two bromine atoms at the 2- and 5-positions available for subsequent transformations. This inherent regioselectivity is a crucial advantage, enabling the stepwise and controlled elaboration of the pyridine core to access a vast chemical space.
Core Synthetic Transformations: A Practical Guide
The true power of this compound is realized through a variety of powerful cross-coupling reactions. This section provides detailed protocols for the most critical of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions proceed with remarkable regioselectivity, targeting the C-I bond first.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with a boronic acid or ester selectively introduces an aryl or heteroaryl group at the 4-position.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-4 Position
Objective: To synthesize 2,5-Dibromo-4-arylpyridines with high regioselectivity.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic acid | 1.2 | Coupling partner |
| Pd(PPh₃)₄ | 0.03 | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water (4:1) | - | Degassed solvent |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynylpyridines, which are valuable precursors for more complex structures and have applications in materials science.
Protocol 2: Selective Sonogashira Coupling at the C-4 Position
Objective: To synthesize 2,5-Dibromo-4-alkynylpyridines.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Terminal alkyne | 1.1 | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |
| CuI | 0.1 | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base and solvent |
| THF (anhydrous) | - | Co-solvent (optional) |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (if used) and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals and materials.[3][4] Selective amination at the 4-position of this compound provides access to 4-amino-2,5-dibromopyridine derivatives.[5]
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-4 Position
Objective: To synthesize 4-amino-2,5-dibromopyridine derivatives.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.2 | Coupling partner |
| Pd₂(dba)₃ | 0.02 | Palladium precursor |
| Xantphos or other suitable ligand | 0.04 | Ligand |
| Cs₂CO₃ or NaOt-Bu | 2.0 | Base |
| Toluene or Dioxane (anhydrous) | - | Degassed solvent |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Lithiation and Anion Capture: An Alternative Functionalization Strategy
Beyond palladium-catalyzed reactions, the halogens on the pyridine ring can be selectively exchanged with lithium to form organolithium species, which can then be quenched with various electrophiles. This approach offers a complementary strategy for introducing a wide range of functional groups. The greater kinetic acidity of the proton at C-3 and the propensity for halogen-metal exchange at the more electronegative C-2 and C-5 positions must be considered when designing such reactions. Careful control of temperature and the choice of organolithium reagent are critical for achieving the desired regioselectivity.
Applications in Functional Material Synthesis
The derivatives of this compound are key intermediates in the synthesis of a wide array of functional materials.
Medicinal Chemistry: Scaffolds for Drug Discovery
The pyridine nucleus is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at multiple positions makes this compound a valuable starting material for the synthesis of bioactive molecules, particularly kinase inhibitors.[1][6][7][8][9]
Application Example: Synthesis of a Pyrido[2,3-d]pyrimidine-based Kinase Inhibitor
The pyrido[2,3-d]pyrimidine core is found in numerous kinase inhibitors. A plausible synthetic route starting from a this compound derivative is outlined below.
Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine kinase inhibitor core.
Many kinase inhibitors with this core structure have shown potent activity against targets such as EGFR, CDK4/cyclin D1, and PIM-1 kinase.[6][8] The ability to introduce diverse substituents at the 4- and 5-positions of the pyridopyrimidine ring system allows for fine-tuning of the inhibitor's potency and selectivity.
Organic Electronics: Building Blocks for OLEDs and OFETs
Pyridine-containing molecules are of great interest in organic electronics due to their inherent electron-deficient nature, which can be beneficial for electron transport and for tuning the electronic properties of materials.[10][11] Derivatives of this compound can be incorporated into larger conjugated systems for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][12][13][14][15][16]
Application Example: Synthesis of a Pyrene-Pyridine Derivative for OLEDs
Pyrene-based materials are known for their high fluorescence quantum yields and are often used in OLEDs. A pyrene-pyridine derivative can be synthesized using this compound as a starting material, leading to materials with good hole-transporting properties and high thermal stability.[1][12][13]
Device Performance of a Pyrene-Pyridine Based OLED:
| Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| Py-Br | 17300 | 22.4 | 9 |
Data adapted from a study on functional pyrene-pyridine integrated hole-transporting materials.[1][13]
The fabrication of OFETs involves depositing the synthesized organic semiconductor onto a substrate with source, drain, and gate electrodes. The performance of the OFET is then characterized by its charge carrier mobility and on/off ratio.[14][17][18]
Agrochemicals: Tailoring Molecules for Crop Protection
The pyridine scaffold is also prevalent in a variety of agrochemicals, including herbicides, fungicides, and insecticides.[19][20][21][22] The ability to introduce diverse functional groups onto the pyridine ring via the methods described above allows for the systematic exploration of structure-activity relationships to develop new and more effective crop protection agents.
Application Example: Synthesis of a Disubstituted Pyridine for Agrochemical Screening
A sequential cross-coupling strategy can be employed to synthesize a library of disubstituted pyridines for agrochemical screening.
Caption: Sequential functionalization for agrochemical synthesis.
This strategy allows for the independent variation of substituents at the 4- and 5-positions, which can have a significant impact on the biological activity of the molecule.
Characterization of Functional Materials
The successful synthesis of functional materials from this compound must be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.[10][16][23][24][25] The chemical shifts and coupling patterns of the pyridine ring protons and carbons provide definitive information about the substitution pattern.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.[8][26][27][28][29] The isotopic pattern of bromine is a characteristic feature in the mass spectra of these compounds.
-
Single-Crystal X-ray Diffraction: This technique provides the unambiguous three-dimensional structure of crystalline materials, offering insights into bond lengths, bond angles, and intermolecular interactions that can influence the material's properties.[2][6][12][30][31][32][33]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and phase transitions of the synthesized materials, which is particularly important for applications in organic electronics.[7][15][34][35][36]
-
Electrochemical Analysis (Cyclic Voltammetry): Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the materials, providing information about their HOMO and LUMO energy levels, which is crucial for designing efficient organic electronic devices.[20][37][38][39][40]
Conclusion: A Versatile Building Block for Innovation
This compound stands out as a remarkably versatile and powerful building block for the synthesis of a wide range of functional materials. Its predictable regioselectivity in a variety of cross-coupling reactions allows for the controlled and stepwise construction of complex molecular architectures. The applications of the resulting materials in medicinal chemistry, organic electronics, and agrochemicals are a testament to the synthetic power of this trihalogenated pyridine scaffold. The protocols and application notes provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this compound in their pursuit of innovative functional materials.
References
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- 40. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [sciepub.com]
Application Notes and Protocols: Regioselective Heck Reaction of 2,5-Dibromo-4-iodopyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of Polyhalogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is paramount for the development of novel therapeutics and functional materials. Among the array of synthetic methodologies, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction facilitates the reaction of an unsaturated halide with an alkene, yielding a substituted alkene.[1][2][3]
This application note provides a detailed experimental protocol for the Heck reaction of 2,5-dibromo-4-iodopyridine. The presence of three distinct halogen atoms on the pyridine ring presents a unique challenge and opportunity for regioselective functionalization. Understanding the principles that govern this selectivity is crucial for predictable and efficient synthesis.
Understanding Regioselectivity in the Heck Reaction of this compound
The regiochemical outcome of the Heck reaction on polyhalogenated substrates is primarily dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The generally accepted trend for this reactivity is C-I > C-Br > C-Cl.[4][5][6] This hierarchy is a consequence of the decreasing bond dissociation energy down the halogen group.
For this compound, the carbon-iodine bond at the C4 position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the carbon-bromine bonds at the C2 and C5 positions. Consequently, the Heck reaction is expected to proceed with high selectivity at the C4 position. This inherent reactivity profile allows for the targeted introduction of a vinyl group at a key position on the pyridine core, leaving the two bromo-substituents available for subsequent orthogonal cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2][7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a Pd(II) complex.[1][2][9]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond.[1][3][10] This step, also known as carbopalladation, typically proceeds in a syn-addition manner.[1][10]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium complex.[1][2][11]
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen halide generated in the β-hydride elimination step and to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[1][7][8]
Caption: Catalytic cycle of the Heck reaction with this compound.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol details a representative Heck reaction between this compound and n-butyl acrylate. The choice of n-butyl acrylate is illustrative; other activated alkenes can be employed with appropriate optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >97% | Sigma-Aldrich | Store under inert atmosphere. |
| n-Butyl acrylate | 99% | Acros Organics | Freshly distilled before use to remove inhibitors. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | A common and effective palladium precursor.[2][8][12] |
| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich | A standard ligand for Heck reactions.[2][7] |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich | Serves as the base to neutralize HI.[1][2][7] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | A common polar aprotic solvent for Heck reactions.[12] |
| Diethyl ether | Anhydrous | Fisher Chemical | For extraction. |
| Saturated aqueous sodium bicarbonate | Reagent grade | Fisher Chemical | For washing. |
| Brine | Reagent grade | Fisher Chemical | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Fisher Chemical | For drying. |
| Celite® | --- | Sigma-Aldrich | For filtration. |
| Argon or Nitrogen gas | High purity | --- | For maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Schlenk line or inert gas manifold
-
Heating mantle with a temperature controller and a thermocouple
-
Magnetic stirrer
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 2.6 mmol, 1.0 equiv), palladium(II) acetate (29.2 mg, 0.13 mmol, 5 mol%), and triphenylphosphine (68.2 mg, 0.26 mmol, 10 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL) via syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add triethylamine (0.73 mL, 5.2 mmol, 2.0 equiv) via syringe.
-
Finally, add freshly distilled n-butyl acrylate (0.45 mL, 3.12 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously at this temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, n-butyl (E)-3-(2,5-dibromopyridin-4-yl)acrylate.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and regioselectivity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strictly inert atmosphere throughout the reaction is critical for catalytic activity.
-
Purity of Reagents: The use of anhydrous solvents and freshly distilled alkenes is crucial for optimal results. Impurities can deactivate the catalyst.
-
Choice of Base: While triethylamine is commonly used, other organic or inorganic bases such as diisopropylethylamine (DIPEA) or potassium carbonate can also be effective.[1][2] The choice of base can sometimes influence the reaction rate and yield.
-
Ligand Selection: Triphenylphosphine is a versatile and cost-effective ligand. For challenging substrates or to improve reaction efficiency, other phosphine ligands (e.g., tri-o-tolylphosphine) or N-heterocyclic carbene (NHC) ligands may be explored.[13][14][15][16]
-
Reaction Temperature: The optimal reaction temperature may vary depending on the specific alkene and catalyst system. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if side product formation is observed, a lower temperature may be necessary.
Conclusion
The Heck reaction of this compound offers a reliable and regioselective method for the synthesis of 4-vinyl-2,5-dibromopyridines. The protocol described herein provides a robust starting point for researchers in drug discovery and materials science. By leveraging the differential reactivity of the carbon-halogen bonds, this approach enables the strategic elaboration of the pyridine core, paving the way for the development of novel and functional molecules.
References
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BYJU'S. Heck Reaction Mechanism. [Link]
-
Wikipedia. Heck reaction. [Link]
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Wikipedia. Heck–Matsuda reaction. [Link]
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SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
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Chemistry Notes. Heck Reaction: easy Mechanism, applications. [Link]
-
Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
-
Chemistry LibreTexts. Heck reaction. [Link]
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National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Royal Society of Chemistry. Photocatalytic Heck–Matsuda reaction: selective arylation of N-vinyl- and N-allyl-lactams using Pd2(dba)3. [Link]
-
PubMed. Enantioselective Heck-Matsuda Reactions: From Curiosity to a Game-Changing Methodology. [Link]
-
Royal Society of Chemistry. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ACS Publications. Continuous-Flow Heck–Matsuda Reaction: Homogeneous versus Heterogeneous Palladium Catalysts. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Wipf Group. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]
-
Beilstein Journals. Matsuda–Heck reaction with arenediazonium tosylates in water. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
DiVA portal. Palladium(II)-Catalysed Heck and Addition Reactions. [Link]
-
ACS Publications. An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ResearchGate. Various ligands for Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
-
Royal Society of Chemistry. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts. [Link]
-
National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
-
Macmillan Group. The Intramolecular Heck Reaction. [Link]
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Application Note & Protocol: High-Purity Isolation of 2,5-Dibromo-4-iodopyridine Derivatives via Optimized Column Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of halogenated heterocyclic compounds.
Abstract: This comprehensive guide details a robust methodology for the purification of 2,5-Dibromo-4-iodopyridine derivatives by silica gel column chromatography. These highly functionalized pyridine scaffolds are pivotal intermediates in medicinal chemistry and materials science. However, their purification is often complicated by the presence of closely related impurities and potential on-column degradation. This document provides a step-by-step protocol, explains the underlying chemical principles for experimental choices, and offers a systematic troubleshooting guide to empower researchers to achieve high purity and yield.
Introduction: The Purification Challenge
This compound and its derivatives are valuable building blocks that offer three distinct and regioselectively addressable halogen sites for subsequent cross-coupling reactions.[1][2] The differential reactivity of the C-I and C-Br bonds is particularly advantageous for sequential functionalization.[2] However, the synthesis of these compounds can lead to a mixture of impurities that are structurally very similar to the desired product, making purification a significant challenge.
Common impurities may include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Isomeric byproducts: Formation of other tri-halogenated pyridine isomers.[3]
-
Over- or under-halogenated species: Compounds with different halogenation patterns.[3]
-
Reaction byproducts: Residual reagents and their derivatives.[4]
Column chromatography remains a primary and accessible method for the purification of these compounds.[1][2] This guide will focus on optimizing this technique for efficacy and reliability.
Foundational Principles: Stationary and Mobile Phase Selection
The success of chromatographic separation hinges on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.[5][6]
Stationary Phase: Silica gel is the most common stationary phase for the purification of halogenated pyridines due to its versatility and cost-effectiveness.[1][3] However, the acidic nature of silica can sometimes lead to the degradation of sensitive compounds.[3][7] For derivatives that show instability, deactivation of the silica gel by pre-treatment with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) is recommended.[3] Alternatively, a neutral stationary phase such as alumina can be explored.[8]
Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation.[5][9] For compounds of moderate polarity like this compound derivatives, a common and effective approach is to use a binary solvent system of a non-polar solvent and a more polar modifier. A gradient of ethyl acetate in hexanes is a highly effective starting point.[3] The optimal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Pre-Purification Workflow: Setting the Stage for Success
A systematic approach prior to loading the column is essential for an effective separation. This workflow ensures that the chosen conditions are well-suited for the specific crude mixture.
Caption: Pre-purification workflow from sample preparation to column equilibration.
Detailed Protocol: Column Chromatography of a this compound Derivative
This protocol outlines a general procedure that should be adapted based on the specific derivative and the results of preliminary TLC analysis.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1) to determine the Rf values of the components.[3] The ideal solvent system will give the target compound an Rf value between 0.2 and 0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 95:5 hexanes/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, preferably the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading".[10] To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10]
-
Carefully add the sample to the top of the silica bed.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system.
-
If a gradient elution is necessary to separate closely eluting impurities, gradually increase the polarity by incrementally adding more ethyl acetate. A shallow gradient is often more effective for separating closely related compounds.[3]
-
Collect fractions of a consistent volume.
-
-
Monitoring the Separation:
-
Monitor the progress of the separation by analyzing the collected fractions using TLC.[3]
-
Spot several fractions on a single TLC plate to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[3]
-
Data Presentation: Example Purification Parameters
The following table provides a hypothetical example of purification parameters for a generic this compound derivative. These should be used as a starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for moderately polar compounds.[3] |
| Mobile Phase | Gradient: 0% to 10% Ethyl Acetate in Hexanes | Provides a polarity range suitable for eluting the target compound while separating it from non-polar and more polar impurities.[3] |
| TLC Rf (Target) | ~0.25 in 9:1 Hexanes/Ethyl Acetate | Indicates appropriate polarity for good separation on the column. |
| Loading Method | Dry Loading | Recommended for samples with limited solubility in the initial eluent to ensure a narrow starting band and better resolution.[10] |
| Column Dimensions | Length: 40-60 cm, Diameter: 2-4 cm | A longer column can improve the separation of closely eluting spots.[3] |
Troubleshooting Common Issues
Effective troubleshooting is key to overcoming purification challenges.
Caption: A troubleshooting guide for common column chromatography issues.
Orthogonal Purification & Purity Validation
While column chromatography is a powerful tool, achieving the highest purity may require an orthogonal purification step, such as recrystallization.[11] Recrystallization is effective for removing trace impurities that may co-elute with the product.[3] Screening for a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature is the first step.[3]
Post-purification, the purity of the isolated this compound derivative should be validated using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12] These methods provide quantitative data on purity and can help identify any remaining trace impurities.[12]
Conclusion
The successful purification of this compound derivatives is a critical step in their utilization as versatile synthetic intermediates. By employing a systematic approach to column chromatography—from careful TLC analysis and solvent system selection to optimized loading and elution—researchers can consistently achieve high levels of purity. Understanding the potential for on-column instability and having robust troubleshooting strategies are essential for navigating the complexities of purifying these valuable halogenated heterocycles. The protocols and principles outlined in this guide provide a solid foundation for developing efficient and reproducible purification workflows.
References
-
Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem.
-
Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine. Benchchem.
-
Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. PubMed.
-
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine. Benchchem.
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
-
A Comparative Guide to the Purity Validation of 2-Bromo-4-iodopyridine by HPLC and GC-MS. Benchchem.
-
One-Pot Synthesis of Disubstituted Pyridines Using 2-Bromo-4-iodopyridine: Application Notes and Protocols. Benchchem.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Google Patents.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
-
How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone (YouTube).
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
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- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2,5-Dibromo-4-iodopyridine
As a Senior Application Scientist, I've frequently guided research teams through the nuances of complex cross-coupling reactions. The functionalization of polyhalogenated heterocycles like 2,5-Dibromo-4-iodopyridine is a common yet challenging task in medicinal chemistry and materials science. This guide is structured to address the specific hurdles you may encounter, moving from foundational principles to advanced troubleshooting. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Suzuki coupling?
The principal challenge is achieving regioselectivity. The molecule presents three halogen atoms for potential coupling. The reaction's selectivity is dictated by the inherent reactivity differences of the carbon-halogen bonds towards the palladium catalyst. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. Therefore, the carbon-iodine (C-I) bond at the 4-position is significantly weaker and more susceptible to oxidative addition than the two carbon-bromine (C-Br) bonds.[1] This allows for selective functionalization at the C-4 position under carefully controlled, milder conditions.
Q2: Why does the pyridine nitrogen cause issues in Suzuki couplings?
The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalyst's activity, effectively poisoning it and slowing down or halting the catalytic cycle.[2] This is a well-documented challenge known as the "2-pyridyl problem," especially when the halogen is at the 2-position.[3] For this compound, while the primary reaction site is C-4, the proximity of the nitrogen can still influence catalyst efficiency. The use of bulky, electron-rich phosphine ligands helps mitigate this issue by creating a sterically hindered and highly active catalyst that is less prone to deactivation.[2][4]
Q3: Is it possible to achieve double or triple coupling on this molecule?
Yes, sequential coupling is a primary application for this substrate. After the initial selective coupling at the more reactive C-4 iodo position, the resulting 2,5-dibromo-4-arylpyridine can be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperatures, stronger catalyst system) to react at one or both of the C-Br positions.[5] Achieving selective mono-coupling at a C-Br position in the presence of the other C-Br can be challenging and often requires careful optimization of steric and electronic factors.[6]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 4-Aryl-2,5-dibromopyridine
You've run the reaction, consumed the starting material, but the yield of the desired mono-coupled product is disappointingly low.
Potential Cause A: Ineffective Catalyst System
For challenging substrates, especially those involving pyridine rings, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] The oxidative addition step can be slow, or the catalyst may be decomposing.
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Employ a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands, such as SPhos, XPhos, or RuPhos, are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and better stability.[4][8]
-
Verify Catalyst Quality: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[9] If your catalyst is old, consider using a fresh batch or running a control reaction with a simple, reliable substrate pair to test its activity. Pre-catalysts, which are more stable Pd(II) sources that generate the active Pd(0) species in situ, can also improve reproducibility.[9][10]
Potential Cause B: Inappropriate Base Selection
The base is critical for activating the boronic acid to facilitate the transmetalation step.[11][12] An incorrect choice of base can lead to a stalled reaction.
Troubleshooting Steps:
-
Screen Different Bases: While K₂CO₃ is a common choice, other inorganic bases can be more effective depending on the specific substrates. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings.[13] Cesium carbonate (Cs₂CO₃) is also highly effective, though its mechanism for success is not always clear.[14]
-
Ensure Base Quality and Solubility: Use a finely powdered, dry base. The solubility of the base is important; the aqueous portion of the solvent system is primarily to dissolve the base and promote the reaction at the organic-aqueous interface.
Data Presentation: Catalyst & Base Selection
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos or PdCl₂(dppf) | Buchwald-type ligands (SPhos) are bulky and electron-rich, accelerating the catalytic cycle and preventing catalyst deactivation.[4] dppf is a robust ligand for many cross-couplings. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for difficult couplings, but start low to minimize costs and residual palladium in the product.[10][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | These bases are highly effective in activating a wide range of boronic acids and often give superior results to carbonates.[11][14] |
Issue 2: Lack of Regioselectivity - Formation of Di- or Tri-substituted Products
You intended to synthesize the mono-substituted 4-aryl-2,5-dibromopyridine but are observing significant amounts of products from coupling at the bromine positions.
Potential Cause: Reaction Conditions are Too Harsh
The energy difference between activating the C-I bond versus the C-Br bond is finite. If the reaction temperature is too high or the reaction time is too long, the catalyst will begin to activate the less reactive C-Br bonds.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Begin optimization at a lower temperature (e.g., 70-80 °C). This will increase the kinetic preference for reaction at the most labile C-I bond.[5]
-
Monitor Reaction Progress Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the C-Br sites.[5]
-
Use a Milder Catalyst: A highly reactive catalyst system might be less selective. If you are using a very active Buchwald-type ligand and seeing over-reaction, you could try a less potent system like Pd(PPh₃)₄, which may offer better selectivity under mild conditions.[1]
Visualization: Regioselective Coupling Pathway
This diagram illustrates the intended selective pathway.
Caption: Reaction pathway for sequential Suzuki coupling.
Issue 3: Significant Formation of Byproducts
Your desired product is present, but the reaction mixture is complicated by side products, making purification difficult and lowering the isolated yield.
Potential Cause A: Homocoupling of Boronic Acid
This side reaction forms an Ar-Ar byproduct from the boronic acid. It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[5][16]
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen is a common culprit in Suzuki reactions. Ensure all solvents are thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through them for 20-30 minutes or by using a freeze-pump-thaw technique.[17]
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the best results.[1][10]
Potential Cause B: Debromination/Deiodination
This side reaction replaces one of the halogen atoms with a hydrogen, leading to byproducts like 4-aryl-2-bromopyridine or 4-aryl-5-bromopyridine. This can be promoted by certain bases or solvent impurities that can act as hydride donors.[8][18]
Troubleshooting Steps:
-
Use Anhydrous Solvents: Unless water is intentionally part of your solvent system (e.g., Dioxane/H₂O), ensure your organic solvents are anhydrous. Avoid using alcohols as the primary solvent if debromination is a major issue.[8]
-
Switch to a Milder Base: Strong bases can sometimes promote dehalogenation. Switching from a hydroxide or alkoxide base to a milder inorganic base like K₃PO₄ or Cs₂CO₃ can suppress this pathway.[8]
Visualization: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing low-yield reactions.
Caption: A workflow for troubleshooting low yields.
Experimental Protocol: Selective Suzuki Coupling at the C-4 Position
This protocol outlines a robust starting point for the selective coupling of an arylboronic acid to the C-4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under a positive flow of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In the same flask, add the palladium precursor (Pd(OAc)₂) (0.02 equiv) and the SPhos ligand (0.04 equiv).
-
Degassing: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to the flask to create a 4:1 to 10:1 dioxane/water mixture. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).[8]
-
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 4-12 hours.[8]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
References
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.).
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (n.d.).
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022-11-05).
- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine - Benchchem. (n.d.).
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem. (n.d.).
- preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem. (n.d.).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23).
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. (n.d.).
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024-09-07).
- What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. (2016-09-04).
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017-07-23).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04).
- Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem. (n.d.).
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018-10-02).
- Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.).
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates - Benchchem. (n.d.).
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09).
- A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes - Benchchem. (n.d.).
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. (n.d.).
- Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF - ResearchGate. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016-08-09).
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019-09-20).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.).
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. (n.d.).
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH. (n.d.).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025-03-22).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
preventing side reactions in Sonogashira coupling of 2,5-Dibromo-4-iodopyridine
Topic: Preventing Side Reactions in Sonogashira Coupling of 2,5-Dibromo-4-iodopyridine
Audience: Researchers, scientists, and drug development professionals.
Welcome to Sonog-Assist, your dedicated technical resource for navigating the complexities of Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with this compound, a substrate with unique reactivity that can lead to a variety of undesirable side reactions. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve high yields of your desired mono-alkynylated product.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and issues that arise during the Sonogashira coupling of this compound.
Q1: What is the expected regioselectivity for the Sonogashira coupling of this compound?
A1: The Sonogashira coupling reaction is highly selective for the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond.[1] This is due to the general reactivity trend of aryl halides in this reaction, which is I > OTf > Br > Cl.[2][3] Therefore, the coupling will preferentially occur at the 4-position (the site of the iodine atom) on the pyridine ring. This inherent selectivity allows for the synthesis of a mono-alkynylated product, leaving the two bromine atoms available for subsequent downstream transformations.
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this, and how can I prevent it?
A2: This common byproduct is the result of alkyne homocoupling, also known as Glaser coupling.[2][3][4] This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[5][6] To minimize Glaser coupling, it is crucial to maintain strictly anaerobic conditions by thoroughly degassing all solvents and reagents and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][5] Additionally, consider reducing the loading of the copper(I) iodide (CuI) co-catalyst or employing a copper-free Sonogashira protocol.[2][3][7]
Q3: My reaction is sluggish, and I'm recovering a lot of starting material. What are the first things I should check?
A3: If your reaction is not proceeding to completion, the primary suspects are the catalyst's activity and the quality of your reagents.[2]
-
Catalyst Inactivity: The Palladium(0) catalyst is sensitive to air and moisture. A color change in the reaction mixture to black indicates the precipitation of palladium black, a sign of catalyst decomposition.[2][8] Ensure your palladium source is fresh and handled under inert conditions.
-
Reagent Purity: Impurities in the alkyne, solvent, or base can poison the catalyst.[2] Use high-purity, anhydrous, and degassed solvents and bases. Copper(I) iodide can also degrade over time and should be from a fresh, reliable source.[2]
-
Insufficient Degassing: As mentioned, oxygen can deactivate the catalyst.[2] Ensure all components of your reaction are rigorously deoxygenated.
Q4: Can the pyridine nitrogen in my substrate interfere with the reaction?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[1] While many Sonogashira couplings with pyridine-containing substrates proceed without issue, catalyst inhibition can sometimes be a factor. If you suspect this is the case, consider using a ligand that binds more strongly to the palladium center, which can help to mitigate this inhibitory effect.
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific challenges and optimizing your reaction protocol.
Issue 1: Poor Regioselectivity and Formation of Di-alkynylated Product
While the C-I bond is significantly more reactive than the C-Br bond, harsh reaction conditions can sometimes lead to a loss of selectivity and the formation of the di-alkynylated byproduct.
Troubleshooting Strategies:
-
Temperature Control: Running the reaction at or near room temperature is the most effective way to maintain high regioselectivity for the C-I bond.[1] Avoid elevated temperatures, as this can provide enough energy to overcome the activation barrier for the oxidative addition to the C-Br bond.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the desired mono-alkynylated product is the major species, quench the reaction to prevent further reaction at the bromine positions.
-
Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ are often effective, the choice of ligand can influence selectivity. In some cases, employing bulky, electron-rich phosphine ligands can enhance the rate of the desired coupling at the iodide position relative to the bromides.[9][10]
Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing regioselectivity in the Sonogashira coupling.
Issue 2: Dehalogenation Side Reactions
A common and often overlooked side reaction is the dehalogenation of the starting material or product, where a halogen atom is replaced by a hydrogen atom. This leads to the formation of 2,5-dibromopyridine or the mono-bromo-alkynylated pyridine, respectively.
Causality: Dehalogenation typically occurs after the oxidative addition step. The resulting palladium complex can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[11] Common hydride sources include amine bases and alcoholic solvents.[11][12]
Troubleshooting Strategies:
-
Choice of Base and Solvent: Amine bases are a crucial component of the Sonogashira reaction, as they neutralize the hydrohalic acid byproduct.[13] However, they can also be a source of hydrides. If dehalogenation is significant, consider using a non-amine base such as K₂CO₃ or Cs₂CO₃, although this may require adjusting other reaction parameters. Avoid alcoholic solvents, which are known to promote dehalogenation.[12]
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling. Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the reductive elimination of the coupled product.[12]
-
Reaction Temperature: As with poor selectivity, higher temperatures can exacerbate dehalogenation. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate is advisable.
Table 1: Recommended Starting Conditions for Suppressing Side Reactions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Readily available and generally effective for C-I coupling. |
| Co-catalyst | CuI (5-10 mol%) | Activates the terminal alkyne.[13] Use minimal effective amount to reduce homocoupling. |
| Base | Et₃N or i-Pr₂NH (2-3 equivalents) | Common amine bases that are effective. Ensure they are anhydrous and degassed. |
| Solvent | THF, DMF, or Toluene (anhydrous, degassed) | Aprotic solvents that are less likely to act as hydride donors. |
| Temperature | Room Temperature (20-25 °C) | Favors selective coupling at the C-I bond and minimizes dehalogenation and other side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst decomposition and Glaser coupling.[2] |
Issue 3: Catalyst Deactivation and Formation of Palladium Black
The formation of a black precipitate, known as palladium black, is a clear indication of catalyst decomposition and will lead to a stalled reaction.
Causality: The active Pd(0) species is susceptible to oxidation and aggregation, particularly in the presence of oxygen or impurities. The pyridine substrate itself can also, in some cases, contribute to catalyst deactivation.
Troubleshooting Strategies:
-
Pre-catalyst Choice: Using a more stable Pd(II) pre-catalyst, such as PdCl₂(PPh₃)₂, can sometimes be beneficial. The Pd(II) is reduced in situ to the active Pd(0) species.[3]
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help to stabilize the active catalyst and prevent aggregation.
-
Rigorous Inert Atmosphere: This cannot be overstated. The use of Schlenk techniques or a glovebox is highly recommended to exclude oxygen throughout the entire experimental setup and reaction time.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
To completely avoid the issue of Glaser homocoupling, a copper-free protocol can be employed.[2][3][14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
(AllylPdCl)₂ (1 mol%)
-
P(t-Bu)₃ (4 mol%)
-
Amine Base (e.g., Diisopropylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound and the palladium pre-catalyst, (AllylPdCl)₂.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate flask, prepare a solution of the phosphine ligand, P(t-Bu)₃, in the same solvent and add it to the reaction mixture.
-
Add the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup and purification procedures.
Reaction Mechanism Overview
Caption: Simplified Sonogashira cross-coupling catalytic cycles.
References
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(23), 4191-4194. [Link]
-
Fiveable. (n.d.). Sonogashira Coupling Definition. Organic Chemistry Key Term. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2023, December 29). Sonogashira coupling. [Link]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 399-411. [Link]
-
Li, Y., et al. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(18), 6792-6795. [Link]
-
Gevorgyan, V., et al. (2018). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 20(10), 2954-2958. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Al-Masri, A. A., & El-Sayed, M. Y. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 7(81), 51616-51644. [Link]
-
Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Rogers, D. A., et al. (2021). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Reaction Chemistry & Engineering, 6(11), 2055-2064. [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 399-411. [Link]
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Plenio, H., & Shilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7439-7450. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
-
ResearchGate. (2023, April 17). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Gu, C., et al. (2017). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 82(19), 10248-10255. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1184. [Link]
-
Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Organic & Biomolecular Chemistry, 18(17), 3326-3333. [Link]
-
Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
-
Kumar, A., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 1957-1961. [Link]
-
National Institutes of Health. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
Ehlers, P., et al. (2011). Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines. Organic Letters, 13(7), 1618-1621. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
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Technical Support Center: A Troubleshooting Guide for 2,5-Dibromo-4-iodopyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,5-Dibromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. The unique electronic properties and differential reactivity of its three halogen substituents present specific challenges and opportunities in synthesis. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Foundational Concepts & General Troubleshooting
Before addressing specific reaction types, it's crucial to understand the inherent reactivity of this compound and to adhere to best practices for handling sensitive reagents.
FAQ: Understanding the Reactivity Hierarchy
Question: I am planning a synthesis using this compound in a palladium-catalyzed cross-coupling reaction. Which halogen should I expect to react first?
Answer: You should expect highly selective reactivity at the 4-position (the Carbon-Iodine bond). The reactivity of aryl halides in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions follows the general order: C-I > C-OTf > C-Br > C-Cl.[1][2] This selectivity is primarily due to the difference in bond dissociation energies; the C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition to the Pd(0) catalyst.[3] By carefully controlling your reaction conditions, particularly temperature, you can achieve excellent chemoselectivity, functionalizing the C-4 position while leaving the two C-Br bonds at the 2- and 5-positions intact for subsequent transformations.[2][4]
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Common Causes & Solutions:
| Problem | Underlying Cause | Recommended Solution |
| Catalyst Inactivity | The pyridine nitrogen can coordinate to the palladium center, inhibiting its activity. [5] | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the metal center. Consider using a pre-formed palladium pre-catalyst. [5][6] |
| Hydrodehalogenation | The palladium-aryl intermediate reacts with a hydride source (e.g., impurities in solvent or base) instead of the boronic acid, replacing the halogen with hydrogen. [7] | Ensure all reagents are of high purity. Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are less likely to promote this side reaction. [7] |
| Protodeboronation | The boronic acid is degraded, often by reaction with water or strong base, before it can participate in the catalytic cycle. [5] | Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free acid. [5] |
| Poor Selectivity | Reaction occurs at both the C-I and C-Br positions. | This is typically caused by excessive heat. Run the reaction at a lower temperature (e.g., 80-90 °C) to favor the kinetically preferred reaction at the more reactive C-I bond. [2][8] |
B. Sonogashira Coupling
Question: I am attempting a Sonogashira coupling to install an alkyne at the C-4 position, but my main product is the homocoupled alkyne dimer (Glaser coupling). How do I suppress this side reaction?
Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen. [1]The copper(I) co-catalyst is particularly effective at promoting this oxidative dimerization.
Solutions:
-
Rigorous Degassing: This is the most critical factor. You must thoroughly degas all solvents and the reaction mixture itself (e.g., via freeze-pump-thaw cycles or by sparging with argon for an extended period). [1][9]* Maintain Positive Inert Gas Pressure: Ensure the reaction is run under a positive pressure of argon or nitrogen from start to finish to prevent any atmospheric oxygen from entering the vessel. [1]* Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that might favor homocoupling. [1]
C. Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination at the C-4 position is failing (no conversion). What should I investigate first?
Answer: The failure of a Buchwald-Hartwig amination with a challenging heteroaryl halide like this one often points to an issue with the catalyst system or the base. [3][10] Primary Troubleshooting Steps:
-
Evaluate the Catalyst/Ligand System: This is the most critical variable. Standard ligands may not be effective. You should screen a panel of modern, bulky, electron-rich phosphine ligands specifically designed for challenging substrates, such as XPhos, RuPhos, or SPhos. Using a palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) can also significantly improve reliability and activity. [3]2. Re-evaluate the Base: The base is not just a proton scavenger; it plays a key role in the catalytic cycle. [11]A common cause of failure is using a base that is too weak or has poor solubility. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are often required. The choice can be substrate-dependent, so screening may be necessary. [3][7]3. Increase Temperature: Aminations of electron-deficient heteroaryl halides can be sluggish and may require higher temperatures (e.g., 100-110 °C) to proceed at a reasonable rate. [7]
Part 3: Metal-Halogen Exchange and Lithiation
Question: I want to perform a metal-halogen exchange. Which position will react with n-Butyllithium (n-BuLi), and how can I achieve selective deprotonation instead?
Answer: The outcome depends heavily on the organolithium reagent and reaction conditions.
-
Metal-Halogen Exchange (with n-BuLi): n-Butyllithium will preferentially undergo a fast metal-halogen exchange at the most reactive C-I bond at the 4-position. [12]* Directed Lithiation/Deprotonation (with LDA/LTMP): To achieve selective deprotonation (lithiation) at a carbon-hydrogen bond, you must use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). The regioselectivity can be kinetically controlled. For instance, treatment with LDA at very low temperatures (-78 °C) for a short time (e.g., 5 minutes) before adding an electrophile can lead to selective deprotonation at the C-6 position. [12]Allowing the reaction to proceed for longer can lead to different isomers.
Part 4: Experimental Protocols & Data
Workflow for a Selective Suzuki-Miyaura Coupling
Caption: Standard workflow for a selective Suzuki-Miyaura coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol is adapted from established procedures for the selective coupling of dihalopyridines. [2][13]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₂CO₃ (2.0 equiv, finely ground)
-
1,4-Dioxane and Water (e.g., 5:1 ratio, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add the Pd(OAc)₂ and SPhos.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. To prevent streaking, the silica gel can be pre-treated with a solvent system containing 1-2% triethylamine. [14]
-
Table of Typical Cross-Coupling Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura [2][8] | Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (3-5) | SPhos (4-10) or None | K₂CO₃ or Cs₂CO₃ (2-3) | Dioxane/H₂O, Toluene/H₂O | 80-100 |
| Sonogashira [1][8] | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (part of complex) | Et₃N or DIPEA (2-3) | THF, DMF | 25-60 |
| Buchwald-Hartwig [3] | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (1-2) | XPhos or RuPhos (2-4) | NaOtBu or K₃PO₄ (1.5-2) | Toluene, Dioxane | 100-110 |
References
-
Arkat USA. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
- BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
National Institutes of Health (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- BenchChem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
-
ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Reaction scope for 3,4-dibromo-2,5-dialkynylfuran 1via Sonogashira coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Pyridine Intermediates.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
University of Rochester. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. [Link]
-
PubMed Central (PMC). (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
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Technical Support Center: Improving Regioselectivity in 2,5-Dibromo-4-iodopyridine Cross-Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex pyridine derivatives. This guide is designed to provide in-depth, actionable advice for overcoming challenges related to the regioselective functionalization of 2,5-Dibromo-4-iodopyridine. By understanding the principles governing its reactivity and implementing the troubleshooting strategies outlined below, you can significantly improve the selectivity and yield of your cross-coupling reactions.
The Principle of Regioselectivity with this compound
This compound is a valuable building block due to its three halogen atoms, which can be selectively functionalized. The key to achieving high regioselectivity lies in the differential reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions.[1] The generally accepted order of reactivity is C-I > C-Br > C-Cl.[2][3] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more favorable for heavier halogens.[2][4]
Consequently, the carbon-iodine bond at the 4-position is significantly more reactive than the carbon-bromine bonds at the 2- and 5-positions.[1][5] By carefully controlling reaction conditions, selective functionalization at the C-4 position can be achieved, leaving the C-2 and C-5 bromine atoms available for subsequent transformations.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity - Mixture of Mono-substituted Products (C4, C2, and C5)
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm obtaining a mixture of products where the aryl group is coupled at the C4, C2, and C5 positions. How can I improve selectivity for the C4 position?
Answer: Achieving high selectivity for the C4-iodo position requires careful control of reaction conditions to exploit the higher reactivity of the C-I bond.[3][6] Loss of selectivity often results from conditions that are too harsh, activating the less reactive C-Br bonds.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage.[3] Start by running the reaction at a lower temperature (e.g., room temperature to 60 °C) and gradually increase if the reaction is too slow.[7]
-
Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS.[3] Prolonged reaction times, even at milder temperatures, can lead to the slow coupling at the C-Br positions. Stop the reaction as soon as the starting material is consumed and the desired C4-coupled product is maximized.
-
Re-evaluate Your Catalyst System: While standard palladium catalysts like Pd(PPh₃)₄ are often sufficient for selective C-I coupling, a milder catalyst system may be beneficial.[3] Avoid highly active catalysts that might be less discriminating between the C-I and C-Br bonds.
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the boronic acid.[3] A large excess of the coupling partner can drive the reaction towards di- and tri-substitution.
dot
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 2: Low or No Conversion of Starting Material
Question: My Sonogashira coupling reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes?
Answer: Low or no conversion in cross-coupling reactions can stem from several factors, including issues with the catalyst system, reagents, or reaction setup.[8][9]
Troubleshooting Steps:
-
Verify Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[8] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.[7][8]
-
Check Reagent Quality:
-
Activate Your Catalyst: If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it needs to be reduced in situ to the active Pd(0) species. This is often facilitated by an amine or phosphine ligand.[10] Consider using a more active pre-catalyst if issues persist.[9]
-
Consider a Copper Co-catalyst: Traditional Sonogashira reactions use a copper(I) salt (e.g., CuI) as a co-catalyst, which reacts with the terminal alkyne to form a more reactive copper(I) acetylide.[7][10] If you are running a copper-free reaction and experiencing low reactivity, adding a copper co-catalyst may be necessary.
Issue 3: Significant Homocoupling of the Coupling Partner
Question: In my Suzuki reaction, I'm observing a significant amount of boronic acid homocoupling (biaryl formation). How can I minimize this side reaction?
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[8]
Troubleshooting Steps:
-
Improve Degassing: Rigorously degas your solvent and ensure the reaction is maintained under a strict inert atmosphere throughout the entire process.[8]
-
Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[8]
-
Lower the Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. Try running the reaction at the lowest effective temperature.[8]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to homocoupling than their corresponding boronic acids.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen positions in this compound?
A1: The reactivity order in palladium-catalyzed cross-coupling is determined by the carbon-halogen bond strength, with weaker bonds being more reactive.[2][11] The order is C4-I > C2-Br ≈ C5-Br.[1][3] Therefore, the iodine at the 4-position is the most reactive site.[3]
Q2: Which cross-coupling reaction is best for introducing an aryl group at the C4 position?
A2: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[3][12] It is generally the preferred method for this transformation due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.
Q3: Can I selectively functionalize the C2 or C5 position first?
A3: While the C4-iodo position is inherently more reactive, achieving selectivity for the C2 or C5 bromo positions is challenging and generally not the standard approach. In some specific cases, bulky ligands or unique catalyst systems have been shown to alter conventional selectivity.[3] However, the more common and reliable strategy is to functionalize the C4 position first and then use more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system) to react at the C2/C5 positions.[3]
Q4: What are common side products to look out for in these reactions?
A4: Besides the desired product, you should be aware of several potential side products:
-
Di- or tri-substituted products: Resulting from a lack of selectivity.
-
Homocoupling of the coupling partner: For example, the formation of biaryls from boronic acids in Suzuki reactions.[8]
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom.[13]
-
Protodeboronation: In Suzuki reactions, this is the cleavage of the C-B bond of the boronic acid by a proton source, which can be minimized by using anhydrous conditions or more stable boronic esters.[9]
Experimental Protocols
The following are generalized protocols for achieving C4-regioselective functionalization. These should be optimized for your specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for analogous dihalopyridine systems.[5][6]
dot
Caption: General workflow for regioselective Suzuki-Miyaura coupling.
| Reagent | Role | Stoichiometry (equiv.) | Example |
| This compound | Starting Material | 1.0 | - |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.2 | Phenylboronic acid |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ |
| Base | Activator | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Medium | - | 1,4-Dioxane/H₂O (4:1) |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O) via syringe.[3]
-
Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed, monitoring by TLC or LC-MS.[3]
-
After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regioselective Sonogashira Coupling
This protocol is adapted from procedures for analogous systems.[1][7]
| Reagent | Role | Stoichiometry (equiv.) | Example |
| This compound | Starting Material | 1.0 | - |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 | Phenylacetylene |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Co-catalyst | 0.04 - 0.10 (4-10 mol%) | CuI |
| Base | Activator/Solvent | 2.0 - 3.0 | Triethylamine (Et₃N) |
| Solvent | Medium | - | THF or DMF |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).[1]
-
Add a degassed solvent (e.g., THF) and a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.).[1]
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.[1]
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction and perform a standard aqueous workup followed by purification.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of heteroaryl halides.[1][13][14]
| Reagent | Role | Stoichiometry (equiv.) | Example |
| This compound | Starting Material | 1.0 | - |
| Amine | Coupling Partner | 1.1 - 1.5 | Morpholine |
| Palladium Pre-catalyst | Catalyst Source | 0.01 - 0.05 (1-5 mol%) | Pd(OAc)₂ or XPhos Pd G3 |
| Ligand | Catalyst Component | 0.02 - 0.10 (2-10 mol%) | XPhos, RuPhos, SPhos |
| Base | Activator | 1.2 - 2.0 | NaOt-Bu, K₃PO₄ |
| Solvent | Medium | - | Toluene or 1,4-Dioxane |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a strong base (e.g., NaOt-Bu, 1.2-2.0 equiv.).[1]
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[1]
-
Heat the reaction mixture with stirring to a temperature typically between 80-120 °C.[1]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions - Benchchem.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available from: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available from: [Link]
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine - Benchchem.
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed. Available from: [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar. Available from: [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. Available from: [Link]
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed. Available from: [Link]
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem.
- A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine - Benchchem.
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-bromo-4-iodopyridine - Benchchem.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available from: [Link]
-
Stille Coupling | NROChemistry. Available from: [Link]
-
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Request PDF - ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available from: [Link]
- Application of 2-Bromo-4-iodopyridine in Agrochemical Synthesis: A Guide to Regioselective Functionalization - Benchchem.
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Stille reaction - Wikipedia. Available from: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available from: [Link]
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine - Benchchem.
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available from: [Link]
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed. Available from: [Link]
-
Photoinduced Cobalt Catalysis for the Reductive Coupling of Pyridines and Dienes Enabled by Paired Single‐Electron Transfer**. Available from: [Link]
Sources
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Purification of 2,5-Dibromo-4-iodopyridine Reaction Mixtures
Welcome to the technical support center for the synthesis and purification of 2,5-Dibromo-4-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated pyridine building block. The inherent challenges in selectively synthesizing and purifying polyhalogenated heterocycles can lead to complex product mixtures. This document provides in-depth, field-proven insights to navigate these challenges, moving from symptom-based troubleshooting to detailed, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Impurities are highly dependent on your synthetic route. However, for common pathways (e.g., diazotization of an aminopyridine precursor or electrophilic halogenation), you should anticipate:
-
Starting Materials: Incomplete consumption of precursors like 2,5-dibromopyridine or a related aminopyridine.
-
Regioisomers: If using strong base chemistry (e.g., lithiation), you may encounter isomers formed via a "halogen dance" rearrangement.[1]
-
Under-halogenated Species: Compounds lacking one of the halogen atoms, such as 2-bromo-4-iodopyridine or 5-bromo-4-iodopyridine.
-
Alternative Tri-halogenated Species: If your synthesis involves a Sandmeyer-type reaction from an amino-dibromopyridine using hydrobromic acid, you may form a 3,4,5-tribromopyridine intermediate that can carry through if the subsequent halogen exchange with iodide is incomplete.[2]
-
Hydrolysis Products: Small amounts of corresponding pyridones can form if the reaction is worked up under harsh aqueous acidic or basic conditions at elevated temperatures.
Q2: My column chromatography purification is giving poor separation or mixed fractions. What is the primary cause?
A2: The most frequent cause is the co-elution of structurally similar impurities, particularly regioisomers. Polyhalogenated pyridines can have very similar polarities, making separation on standard silica gel challenging. The key is to optimize your mobile phase to exploit subtle differences in their interaction with the stationary phase. A simple hexane/ethyl acetate gradient may not be sufficient.
Q3: Is recrystallization a viable method for purifying this compound?
A3: Absolutely. Recrystallization is an excellent and scalable method for purifying this compound, especially for removing less-crystalline or amorphous side-products. The key is solvent selection. Haloaryl compounds often crystallize well from non-polar solvents.[3] For intermediates in similar syntheses, n-hexane has been used effectively.[2] A solvent screen using a range of alkanes (hexane, heptane) and potentially a mixture with a slightly more polar solvent like toluene or a minimal amount of dichloromethane is highly recommended.
Q4: My final product is a white solid, but it turns yellow or brown upon storage. What's happening?
A4: Iodinated aromatic compounds, including iodopyridines, can be light and air-sensitive. The discoloration is often due to the slow liberation of elemental iodine (I₂) upon exposure to light or trace acidic impurities. Proper storage is critical: store the material in an amber vial, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides a problem-solving framework based on common experimental observations.
Problem: Low Purity After Flash Column Chromatography
-
Symptom: ¹H NMR or GC-MS of the "purified" product shows multiple pyridine species. TLC plates show streaking or spots with very close Rf values.
-
Potential Cause 1: Co-elution of Isomers/Byproducts.
-
Scientific Rationale: Halogenated pyridine isomers possess nearly identical polarities. Standard non-polar/polar solvent systems like hexane/ethyl acetate may not provide enough selectivity to resolve them on silica gel.
-
Solution 1A: Modify the Mobile Phase. Introduce a solvent that can engage in different intermolecular interactions. Replacing hexane with toluene can introduce π-π stacking interactions, potentially altering the elution order and improving separation. Alternatively, using dichloromethane as a component of the mobile phase can also change selectivity. A 4:1 mixture of hexane and dichloromethane has been used successfully to separate complex polyhalogenated pyridines.[4]
-
Solution 1B: Use Deactivated Silica. Pyridine nitrogen is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. If you observe significant tailing, consider deactivating the silica by pre-flushing the column with your eluent system containing 1-3% triethylamine.[5]
-
Solution 1C: Employ Gradient Elution. If you are not already, use a shallow gradient elution. Start with a very non-polar mobile phase (e.g., 100% hexane) and slowly increase the percentage of the more polar solvent. This can significantly improve the resolution of closely eluting compounds.[6]
-
-
Potential Cause 2: On-Column Degradation.
-
Scientific Rationale: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds, especially if the residence time on the column is long.
-
Solution: In addition to using deactivated silica (Solution 1B), ensure your chromatography is performed efficiently and quickly. Avoid letting the compound sit on the column for an extended period. If degradation is severe, consider switching to a less acidic stationary phase like alumina (neutral or basic).
-
Problem: Persistent Starting Material Contamination
-
Symptom: Analytical data clearly shows the presence of the starting material (e.g., 2,5-dibromopyridine) in the final product, even after chromatography.
-
Potential Cause: Insufficient Chromatographic Resolution.
-
Scientific Rationale: The product, this compound, is significantly less polar than a di-halogenated starting material due to the large, non-polar iodine atom. However, if the starting material is highly non-polar itself, separation can still be tricky.
-
Solution: The strategies outlined for co-elution (Section 2, Problem 1) are applicable here. A shallow gradient is often very effective. Start with a mobile phase where the starting material has an Rf of ~0.4-0.5 and the product has an Rf of ~0.2-0.3 to maximize the separation window.
-
Section 3: Detailed Protocols & Methodologies
Protocol 3.1: Optimized Flash Column Chromatography
This protocol is a robust starting point for purifying gram-scale batches of crude this compound.
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture in dichloromethane.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a test system of 95:5 Hexane:Ethyl Acetate. Visualize under UV light (254 nm).
-
Goal: Aim for an Rf value of 0.2-0.3 for the target compound in the bulk elution solvent system. Adjust the solvent polarity as needed. If isomers are suspected, test a Hexane:Dichloromethane system as well.
-
-
Column Preparation (Dry Packing):
-
Select an appropriate size glass column. For 1g of crude material, a 40-50g silica gel column is typical.
-
Fill the column ~80% with dry silica gel (230-400 mesh).
-
Gently tap the column to settle the silica.
-
Add a thin layer (0.5 cm) of sand on top.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the column.
-
Add another thin layer of sand on top of the sample silica.
-
-
Elution:
-
Carefully wet the column by slowly adding the initial, least polar eluent (e.g., 100% Hexane).
-
Pressurize the column with air or nitrogen to push the solvent through the silica until it is fully wetted and solvent begins to elute. Do not let the column run dry.
-
Begin elution with your chosen solvent system (e.g., start with 100% Hexane, then move to 98:2 Hexane:Dichloromethane, followed by a shallow gradient to 90:10).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
Place the resulting solid under high vacuum to remove residual solvents.
-
Protocol 3.2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the impure solid (20-30 mg) into several test tubes.
-
Add a small volume (0.5 mL) of different test solvents (e.g., Hexane, Heptane, Ethanol, Isopropanol, Toluene).
-
Observe solubility at room temperature. A good solvent will show poor solubility at room temperature.
-
Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. A good solvent will result in the formation of well-defined crystals. Hexanes or other alkanes are excellent starting points.[2][3]
-
-
Bulk Recrystallization:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored and the pure compound is known to be white, you may add a spatula tip of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot filtration through a fluted filter paper to remove it.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry on the filter under vacuum, then transfer to a watch glass or drying dish to dry completely.
-
Section 4: Data & Visualizations
Table 4.1: Common Impurities and Analytical Markers
| Impurity Name | Probable Origin | Key Analytical Marker (¹H NMR) | Chromatographic Behavior |
| 2,5-Dibromopyridine | Incomplete iodination of starting material | Three distinct aromatic proton signals.[7] | More polar than the product; will elute later or with a more polar solvent. |
| 3,5-Dibromo-4-aminopyridine | Incomplete diazotization/Sandmeyer reaction | Presence of broad amine (-NH₂) proton signals. | Significantly more polar than the product due to the amino group. |
| 3,4,5-Tribromopyridine | Incomplete halogen exchange after diazotization | A single aromatic proton signal (singlet) for the two equivalent protons at C2/C6. | Polarity will be very similar to the product. May require optimized chromatography (e.g., Hexane/DCM). |
| Isomeric Dibromo-iodopyridines | "Halogen Dance" side reaction during lithiation routes | Different chemical shifts and coupling patterns for the two aromatic protons. | Very similar polarity to the desired product. This is the most challenging separation. |
Diagram 4.1: Troubleshooting Workflow for Low Purity
This diagram outlines the decision-making process when faced with an impure sample of this compound after initial purification.
Caption: Troubleshooting workflow for purifying this compound.
Section 5: References
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Angewandte Chemie.
-
Levy, J. N., Liu, R.-R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Preprint. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from a general chemistry resource PDF.
-
ResearchGate. (2025). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. PDF document.
-
Li, Z., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534–10538. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from a corporate resource PDF.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chambers, R. D., et al. (2002). Polyhalogenated heterocyclic compounds. Part 48.1 Synthesis of perfluoroisopropyl-2,2′-bipyridyl derivatives. ARKIVOC, 2002(vi), 279-283. Retrieved from [Link]
-
Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine. Retrieved from
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]
-
Wang, K., et al. (2022). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore-Inside and Pore-Outside Interactions. Advanced Science, 9(30), e2204963. Retrieved from [Link]
-
Stendal, T. L., et al. (1998). Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. American Journal of Health-System Pharmacy, 55(7), 683-685. Retrieved from [Link]
-
Li, Z., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534-10538. Retrieved from [Link]
-
Google Patents. (n.d.). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane. Retrieved from
-
ResearchGate. (2017). Highly optical transparency and thermally stable polyimides containing pyridine and phenyl pendant. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. 2,5-Dibromopyridine(624-28-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of 2,5-Dibromo-4-iodopyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,5-Dibromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this nuanced synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to frequently encountered issues.
Introduction: The Synthetic Challenge
This compound is a valuable, highly functionalized heterocyclic building block. Its unique arrangement of three different halogen atoms at specific positions allows for selective, sequential cross-coupling reactions, making it a powerful intermediate in the synthesis of complex pharmaceuticals and functional materials.
The most common and effective route to this compound involves a sophisticated organometallic transformation known as the "halogen dance" reaction, starting from 2,5-dibromopyridine.[1][2][3] This reaction, while powerful, is sensitive to reaction conditions and can lead to a variety of impurities if not perfectly controlled. This guide will focus on troubleshooting this specific pathway.
Core Synthesis Workflow: Lithiation and "Halogen Dance"
The synthesis proceeds via a low-temperature lithiation of 2,5-dibromopyridine using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching with an iodine source. The key to forming the 4-iodo isomer lies in the thermodynamically driven migration of the lithium intermediate, a classic example of a halogen dance rearrangement.[1][4]
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Q1: My final product is contaminated with unreacted 2,5-dibromopyridine. Why is the reaction incomplete?
A1: Cause & Mechanism
Seeing the starting material in your final product points directly to an inefficient initial lithiation step. The deprotonation of 2,5-dibromopyridine by LDA is the reaction's initiation point. If this step is incomplete, a portion of the starting material will remain unreacted throughout the process and contaminate the final product.
Potential Root Causes & Recommended Solutions:
-
Poor Quality or Stoichiometry of LDA: LDA is highly moisture-sensitive and degrades over time. Using old or improperly stored LDA, or an insufficient amount, is a primary cause of incomplete reactions.
-
Solution: Always use freshly prepared LDA or titrate your commercial solution before use to determine its exact molarity. A slight excess (1.1-1.2 equivalents) is often recommended to ensure complete deprotonation.[5]
-
-
Reaction Temperature Too High: While the halogen dance may require specific temperatures to achieve the desired isomer, the initial deprotonation is most efficient at very low temperatures (typically -78 °C or lower).[6] If the temperature rises prematurely, LDA can decompose or react less efficiently.
-
Solution: Maintain strict temperature control using a cryostat or a well-maintained dry ice/acetone bath. Ensure slow, dropwise addition of reagents to avoid exothermic spikes.[5]
-
-
Presence of Moisture: Any moisture in the glassware or solvents will rapidly quench the LDA and the lithiated intermediates.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents dispensed under an inert atmosphere (Nitrogen or Argon).[5]
-
Q2: I've isolated an isomeric impurity. What is it and how can I prevent its formation?
A2: Cause & Mechanism
The formation of isomers is intrinsic to the "halogen dance" mechanism.[1][7] The initial deprotonation of 2,5-dibromopyridine can occur at position 3, 4, or 6. While the 4-lithiated species is the thermodynamic sink that leads to your desired product after rearrangement, other lithiated intermediates can be trapped by iodine, leading to regioisomeric impurities. The most common isomer is 2,5-Dibromo-3-iodopyridine .
Caption: Formation of desired product vs. isomeric impurity.
Recommended Solutions:
-
Control Reaction Time and Temperature: The "halogen dance" rearrangement from the kinetically favored 3-lithiated species to the thermodynamically stable 4-lithiated species takes time.[6] A short reaction time after LDA addition may not allow for complete isomerization, leading to the trapping of the kinetic intermediate.
-
Solution: After adding the 2,5-dibromopyridine to the LDA solution, allow the mixture to stir at the specified low temperature (e.g., -78 °C or -95 °C) for an extended period (1-4 hours) before quenching with iodine. This allows the rearrangement to proceed to completion.[6]
-
-
Purification Strategy: These isomers can be difficult to separate.
-
Solution: Use a shallow gradient on your silica gel column (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate).[8] Monitor fractions carefully by TLC. If separation is still challenging, recrystallization from a suitable solvent like hexanes might be effective.[8]
-
Q3: My mass spectrum indicates the presence of di-iodinated or other poly-halogenated species. What causes this?
A3: Cause & Mechanism
The formation of di-iodinated species or products from halogen exchange suggests that the reaction is not as clean as intended.
Potential Root Causes & Recommended Solutions:
-
Excess Base or Iodine: Using a large excess of LDA could potentially lead to a second deprotonation event on the pyridine ring, especially if the temperature rises. A large excess of iodine could participate in side reactions.
-
Solution: Maintain strict stoichiometry. Use no more than 1.2 equivalents of LDA and iodine. Ensure the iodine solution is added slowly and dropwise to the cooled reaction mixture.[5]
-
-
"Halogen Scrambling": Under certain conditions, the halogen dance can become more complex, leading to intermolecular halogen transfers or "scrambling."[1][2] This can result in a complex mixture of poly-halogenated pyridines.
-
Solution: Adherence to optimized, low-temperature protocols is the best way to minimize these undesired side reactions. Avoid letting the reaction warm up significantly before quenching.
-
Summary of Impurities and Analytical Data
| Impurity Name | Structure | Common Origin | Troubleshooting Focus |
| 2,5-Dibromopyridine | C₅H₃Br₂N | Incomplete reaction | LDA quality/stoichiometry, low temperature, anhydrous conditions.[5] |
| 2,5-Dibromo-3-iodopyridine | C₅H₂Br₂IN | Incomplete "Halogen Dance" (Kinetic product) | Increase reaction time before iodine quench, strict temperature control.[1][6] |
| Di-iodinated Pyridines | e.g., C₅H₂Br₁I₂N | Over-reaction / Side reactions | Strict control of reagent stoichiometry.[8] |
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to ensure a successful synthesis? A: The three most critical parameters are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry.[5]
-
Temperature Control: The reaction must be maintained at very low temperatures (typically -78 °C or below) to ensure the stability of the intermediates and the selectivity of the reaction.[5][6]
-
Reagent Quality: The use of freshly prepared or recently titrated LDA is non-negotiable for achieving high yields.
Q: How can I effectively purify the crude product? A: Flash column chromatography on silica gel is the standard method.[8] Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).[8] Due to the basic nature of the pyridine nitrogen, peak tailing can sometimes occur. Adding a very small amount of triethylamine (e.g., 0.1%) to the eluent can sometimes improve peak shape.[9] For relatively pure material, recrystallization from hexanes is an excellent final purification step.[8]
Q: Are there alternative synthetic routes that might avoid these specific impurities? A: While the halogen dance is a powerful method, other routes exist, such as multi-step sequences involving diazotization of an aminopyridine precursor (e.g., from 3,5-dibromo-4-aminopyridine).[10][11] These routes have their own sets of potential impurities and may be lower yielding or require more steps, but they can be an alternative if the halogen dance proves problematic.
References
-
Wikipedia contributors. (2023). Halogen dance rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005.
- Bentham Science. Halogen Dance Reaction and its Application in Organic Synthesis. Current Organic Chemistry.
- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study.
- BenchChem. (2025). Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
- Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2388.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure.
- BenchChem. (2025).
- BenchChem. (2025).
- Smolecule. Buy this compound | 1061357-86-5.
- ChemicalBook. 2-Bromo-4-iodopyridine synthesis.
- Google Patents. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
- Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
- ResearchGate. (2025). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
- National Center for Biotechnology Information. (2021).
- Common Organic Chemistry.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 10. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 11. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
how to avoid debromination in 2,5-Dibromo-4-iodopyridine reactions
A Guide to Selective C-I Functionalization and Debromination Avoidance
Welcome to the technical support center for 2,5-Dibromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. As Senior Application Scientists, we understand the challenges of working with polyhalogenated heterocycles and have compiled this resource to help you achieve clean, selective, and high-yielding reactions while avoiding common pitfalls like debromination.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the reactivity of this compound.
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge is to achieve selective functionalization at the C-4 position (iodo group) without triggering a reaction at the C-2 or C-5 positions (bromo groups) or causing the undesired side reaction of debromination, where a bromine atom is replaced by a hydrogen atom.[1]
Q2: What is the fundamental principle for achieving selective reactions with this molecule?
The basis for selectivity lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl.[2][3][4][5] The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst under milder conditions than the more robust carbon-bromine bonds.[3][5]
Q3: What is debromination and why does it occur?
Debromination, or hydrodebromination, is a side reaction where a bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This often occurs due to the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These hydride species can be generated from various sources within the reaction mixture, such as the base, solvent (e.g., alcohols), or residual water.[6][7] High temperatures and strong bases can exacerbate the formation of these reactive intermediates, leading to increased debromination.[1][8]
Q4: I am observing significant debromination in my reaction. What are the first parameters I should adjust?
The first and most impactful parameters to investigate are the base and the temperature . Strong bases, particularly alkoxides, are known to promote the formation of hydride species that lead to debromination.[1][7] Switching to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step.[1][7] Concurrently, lowering the reaction temperature can significantly increase selectivity by disfavoring the debromination pathway, which often has a higher activation energy.[1][2]
Troubleshooting Guide: Minimizing Debromination
This section provides a more detailed approach to troubleshooting and optimizing your reaction conditions to suppress debromination.
The Interplay of Kinetics and Thermodynamics
The selective reaction at the C-I bond over the C-Br bond, and the avoidance of debromination, can be understood through the principles of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction pathway with the lowest activation energy is favored.[9][10][11][12] In the case of this compound, the oxidative addition at the weaker C-I bond has a lower activation energy than at the C-Br bond. Therefore, milder conditions favor the kinetically controlled product, which is the C-4 functionalized compound.[2][9][12]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the system has enough energy to overcome higher activation barriers and reach a state of equilibrium.[9][10][11][12] This can lead to reactions at the less reactive C-Br sites and can also favor side reactions like debromination, which may lead to a more stable, albeit undesired, product.
Caption: Kinetic vs. Thermodynamic control in selective coupling.
Optimizing Key Reaction Parameters
The following table summarizes the key parameters to consider for minimizing debromination and enhancing selectivity for C-I coupling.
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | Start at room temperature and gradually increase if necessary. Avoid high temperatures (>100 °C) where possible. | Lower temperatures favor the kinetically controlled reaction at the more labile C-I bond and disfavor the higher activation energy pathway of debromination.[1][2] |
| Base | Use milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases like NaOᵗBu. | Strong bases can act as a source of hydrides, leading to the formation of Pd-H species that cause debromination. Milder bases are less prone to this side reaction.[1][7] |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can promote the desired reductive elimination of the cross-coupled product, making it faster than competing side reactions like debromination.[7][13][14][15] |
| Solvent | Use anhydrous, aprotic solvents like 1,4-dioxane, THF, or toluene.[7] | Protic solvents (e.g., alcohols) or excess water can serve as a source of protons or hydrides, contributing to debromination.[6][7] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction upon full consumption of the starting material. | Prolonged reaction times, even under mild conditions, can lead to the slow reaction at the C-Br bond or debromination.[2][16] |
Detailed Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, optimized for selective C-4 functionalization and minimal debromination.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective formation of a C-C bond at the C-4 position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[1]
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1][2]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Protocol 2: Selective Sonogashira Coupling
This protocol is for the selective formation of a C(sp²)-C(sp) bond at the C-4 position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[16][17]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive alkynes.
-
Monitor the reaction progress by TLC or LC-MS. Stop the reaction once the starting material is consumed to avoid side reactions.[16]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol outlines the selective formation of a C-N bond at the C-4 position.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealed vial with stir bar
-
Inert gas supply (Argon or Nitrogen) or glovebox
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a Schlenk tube.[4][5]
-
Add the this compound and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90-110 °C).[4]
-
Monitor the reaction progress by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides . ACS Publications. Available at: [Link]
-
Cross-Coupling Reactions Guide . Johnson Matthey. Available at: [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines . PMC - NIH. Available at: [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines . ACS Omega. Available at: [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings . PMC - NIH. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes . ACS Publications. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes . Organic Chemistry Portal. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . PMC - NIH. Available at: [Link]
-
significant dehalogenation in stille coupling . Reddit. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . PMC - NIH. Available at: [Link]
-
Low-Temperature Ag/Pd-Catalyzed Decarboxylative Cross-Coupling of Aryl Triflates with Aromatic Carboxylate Salts . ResearchGate. Available at: [Link]
-
33: Kinetic control vs. thermodynamic control . YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P . Semantic Scholar. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates . ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . NIH. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Kinetic Control vs. Thermodynamic Control . YouTube. Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents . PMC. Available at: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic versus Kinetic Control . YouTube. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines . NIH. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Influence of base and solvent on the regioselective sulfonyation of pyridine . ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years . University of Groningen. Available at: [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. Available at: [Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners . PubMed Central. Available at: [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine . RSC Publishing. Available at: [Link]
- CN105061301A - Synthesis method of 2,5-dibromopyridine. Google Patents.
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient 2,5-Dibromo-4-iodopyridine Coupling
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2,5-Dibromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the complexities of regioselective functionalization of this versatile building block. Here, we move beyond simple protocols to explain the why behind catalyst and condition selection, empowering you to troubleshoot effectively and optimize your synthetic routes.
Principle of Regioselectivity
The key to the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process follows the general trend: C-I < C-Br < C-Cl.[1][2][3] Consequently, the C-I bond at the 4-position of the pyridine ring is significantly more susceptible to oxidative addition than the C-Br bonds at the 2- and 5-positions. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature, reaction time), chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-positions intact for subsequent transformations.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the cross-coupling of this compound?
The coupling reaction will exhibit a strong preference for the carbon-iodine bond over the carbon-bromine bonds. The general reactivity order for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[1][2] Therefore, the coupling will occur selectively at the 4-position (iodine) of the pyridine ring, leaving the 2- and 5-positions (bromine) available for subsequent transformations.[1]
Q2: How can I achieve selective coupling at the C-4 (iodo) position?
To achieve selective mono-functionalization at the most reactive C-4 iodo position, you should:
-
Use mild reaction conditions: Lower temperatures and shorter reaction times will favor the reaction at the more labile C-I bond.[1]
-
Select an appropriate catalyst system: Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[1]
-
Control stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner.[1]
Q3: Is it possible to achieve selective coupling at the C-2 or C-5 (bromo) positions?
While the C-4 iodo position is intrinsically more reactive, selectivity for the C-Br positions can sometimes be achieved, although it is less common. This typically involves functionalizing the C-4 position first and then employing more forcing conditions (e.g., higher temperatures, longer reaction times) to react the C-Br positions.[1] In some specific cases, the choice of bulky ligands or particular catalyst systems can influence and potentially invert the conventional selectivity.[4] For 2,5-dihalopyridines, oxidative addition is generally favored at the C2 position over the C5 position.[5]
Q4: Which cross-coupling reaction is best suited for my desired transformation?
The choice of reaction depends on the desired substituent to be introduced:[1]
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1]
-
Sonogashira Coupling: Used for coupling with terminal alkynes to form C(sp²)-C(sp) bonds.[1][6]
-
Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen bonds with a wide range of primary and secondary amines.[7][8]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you are observing low or no consumption of your this compound starting material, consider the following:
-
Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen and moisture. Ensure your catalyst is fresh and handled under a rigorously inert atmosphere (Argon or Nitrogen).[9][10] The formation of palladium black is an indicator of catalyst decomposition.[9]
-
Reagent Quality: Impurities in your coupling partner, solvent, or base can poison the catalyst. Use high-purity, anhydrous, and degassed solvents and bases.[9] Boronic acids, in particular, can degrade during storage.[10]
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[9] Ensure all solvents and the reaction headspace are thoroughly degassed.
-
Sub-optimal Temperature: While the C-I bond is highly reactive, some reactions may require gentle heating to proceed to completion. Conversely, excessively high temperatures can lead to catalyst decomposition.[9]
Issue 2: Lack of Regioselectivity (Reaction at C-Br positions)
Observing coupling at the C-2 or C-5 bromo positions when targeting the C-4 iodo position indicates that the reaction conditions may be too harsh or the catalyst system is not selective enough.
-
Reaction Conditions Too Harsh: To selectively target the C-4 iodo position, use milder conditions (e.g., lower temperature, weaker base). Harsh conditions can lead to concurrent coupling at the C-Br positions.[1]
-
Prolonged Reaction Time: Extended reaction times, even under mild conditions, can sometimes lead to the slow reaction of the less reactive C-Br sites.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]
-
Catalyst System Not Selective: While standard palladium catalysts are often sufficient, certain palladium catalysts and ligands offer better regioselectivity. Milder catalysts are less likely to activate the C-Br bond.[1]
Issue 3: Formation of Significant Side Products
-
Homocoupling of Coupling Partner: This is a common side reaction, particularly the Glaser coupling of terminal alkynes in Sonogashira reactions and the homocoupling of boronic acids in Suzuki reactions.[9][10]
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of homocoupling.[9][10]
-
Reduce Copper Loading (for Sonogashira): High concentrations of the copper(I) co-catalyst can accelerate alkyne homocoupling.[9]
-
Slow Addition of Reagent: Slowly adding the alkyne or boronic acid can help minimize its homocoupling.[9]
-
Consider Copper-Free Conditions (for Sonogashira): If homocoupling is persistent, switching to a copper-free protocol may be necessary.[9]
-
-
Hydrodehalogenation: The undesired removal of a halogen atom can occur as a side reaction.[11]
Catalyst and Condition Selection Tables
The following tables provide a comparative overview of catalyst systems for different cross-coupling reactions with this compound, focusing on selective coupling at the C-4 position.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[2] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[2] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides.[3] |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.[12]
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-4 Position
| Catalyst Precursor | Ligand/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | DMF | 60 | 6 | 85-95 | Common and highly effective system.[3] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | ~85 | Mild conditions, good for sensitive substrates.[9] |
| Pd(P(t-Bu)₃)₂ | None (Copper-free) | K₂CO₃ | Toluene | 100 | 12 | Variable | Useful when alkyne homocoupling is a major issue.[13] |
Note: Yields are representative and can be influenced by the specific alkyne used.
Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-4 Position
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | ~85-95 | Good for a variety of amines.[2] |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 12 | ~80-90 | Effective, but NaOtBu is a very strong base. |
| Pd G3 Precatalyst | BrettPhos | LHMDS | THF | 80 | 10 | >90 | Modern, highly active catalyst system. |
Note: The choice of ligand is critical and often depends on the steric and electronic properties of the amine.
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol is adapted from established procedures for the Suzuki coupling of dihalopyridines.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.[12]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[12]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.[12]
-
Add the degassed solvent mixture via syringe.[12]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Selective Sonogashira Coupling at the C-4 Position
This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous and degassed Triethylamine (Et₃N) and Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.[9]
-
Evacuate and backfill the flask with argon three times.[9]
-
Add anhydrous and degassed THF and Et₃N via syringe.[9]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.[9]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[9]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[9]
Visualizing the Catalytic Cycle and Logic
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.[3]
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.[10]
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- NIH PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Benchchem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,5-Dibromo-4-iodopyridine
Welcome to the technical support center for 2,5-Dibromo-4-iodopyridine. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding the profound impact of solvent choice on its reactivity in key synthetic transformations. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Section 1: General Principles & Frequently Asked Questions
This section covers foundational concepts governing the reactivity of this compound and the overarching role of solvents in modulating its behavior in cross-coupling reactions.
Question 1: What is the expected order of reactivity for the halogens on this compound, and why?
Answer: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1][2] Consequently, the C4-Iodo position is significantly more reactive than the C2 and C5-Bromo positions. This inherent difference is the cornerstone of achieving chemoselective functionalization. The primary challenge is to exploit this reactivity gap by carefully selecting reaction conditions—most notably solvent and temperature—to functionalize the C-I bond exclusively, leaving the C-Br bonds intact for subsequent transformations.[3]
Question 2: How does solvent polarity, in general, influence palladium-catalyzed cross-coupling reactions?
Answer: The solvent is a critical, active component in any palladium-catalyzed cross-coupling reaction, influencing everything from reagent solubility to the stability and speciation of the catalytic species.[4][5] Its effects can be broadly categorized:
-
Solubility: The solvent must effectively dissolve the substrate, coupling partner, base, and catalyst system. Poor solubility of any component, particularly the base, can dramatically hinder reaction rates.
-
Catalyst Stability & Activity: Solvents can coordinate to the palladium center, influencing the stability of the active Pd(0) species and the rates of key steps like oxidative addition and reductive elimination.[4][6] For example, highly coordinating solvents like DMF might displace essential ligands, while non-polar solvents can sometimes lead to catalyst aggregation and precipitation.[7]
-
Transition State Stabilization: The oxidative addition step, often the rate-determining step, proceeds through a transition state that can have significant charge separation. Polar solvents can stabilize these polar transition states, thereby accelerating the reaction rate.[5] This is particularly relevant for less reactive C-Br or C-Cl bonds.
-
Base Activity: The solvent modulates the strength and solubility of the base. For instance, a base like K₂CO₃ is more effective in solvent mixtures containing water, where it can dissolve and participate in the catalytic cycle.[8]
Question 3: I'm observing significant hydrodehalogenation (e.g., debromination). Could my solvent be the culprit?
Answer: Yes, the solvent is a primary suspect in cases of hydrodehalogenation. This side reaction, where a halogen is replaced by a hydrogen atom, often involves the formation of a palladium-hydride (Pd-H) species.[9] Protic solvents like alcohols or the presence of trace water in aprotic solvents can serve as a proton source.[10] Furthermore, some solvents, like THF, can degrade under basic conditions at elevated temperatures to generate species that can lead to Pd-H formation.
To mitigate this:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried and degassed.
-
Avoid Protic Solvents: If possible, switch from alcohols or water-containing systems to rigorously dried aprotic solvents like dioxane, toluene, or DMF.
-
Control Temperature: Higher temperatures can accelerate both the desired reaction and undesired side reactions like solvent degradation and hydrodehalogenation.[9]
Section 2: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. However, its success with this compound is highly dependent on the solvent system.
Question 4: My Suzuki reaction to functionalize the C4-Iodo position is sluggish or fails in THF. What's wrong?
Answer: While THF is a common solvent for cross-coupling, it can be a poor choice for Suzuki reactions involving heterocyclic substrates for several reasons:
-
Poor Base Solubility: Inorganic bases like K₂CO₃ or K₃PO₄ have very low solubility in pure THF. This lack of available base is a frequent cause of low or no conversion.
-
Water Requirement: The Suzuki catalytic cycle often requires water. Water facilitates the transfer of the organic group from the boronic acid to the palladium center (transmetalation) and helps dissolve the inorganic base.
-
Catalyst Inhibition: The nitrogen lone pair on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10]
Solution: Switch to a mixed solvent system. A combination of a non-polar aprotic solvent with water is typically most effective.
| Solvent System | Base | Typical Temperature (°C) | Rationale & Comments |
| 1,4-Dioxane / H₂O | K₃PO₄, Cs₂CO₃ | 80 - 100 | Excellent starting point. Dioxane is a robust solvent, and the water solubilizes the base and facilitates transmetalation.[9] |
| Toluene / H₂O | K₂CO₃, Na₂CO₃ | 90 - 110 | Good for many substrates, but the solubility of some boronic acids in toluene can be limited.[8] |
| DMF / H₂O | K₂CO₃ | 80 - 100 | The high polarity of DMF can accelerate the reaction but may also increase the risk of side reactions. Ensure DMF is high purity.[11] |
Question 5: I'm trying to perform the Suzuki coupling, but I'm seeing a mixture of products, including some reaction at the C2-Bromo position. How can the solvent help improve selectivity?
Answer: Achieving high selectivity for the C4-Iodo position is a matter of controlling the reaction's kinetic profile. The C-I bond's oxidative addition to Pd(0) is much faster than the C-Br bond's. However, if the reaction conditions are too harsh, you can begin to see reactivity at the C-Br position.
-
Lower the Temperature: This is the most effective way to favor the reaction with the lower activation energy (C-I bond oxidative addition).
-
Choose a Less Polar Solvent: While polar solvents can accelerate oxidative addition, this effect can sometimes reduce the kinetic window between the C-I and C-Br bond reactivity.[5][12] Switching from a highly polar solvent like DMF to a less polar one like 1,4-Dioxane or Toluene can enhance selectivity. The goal is to find a solvent that allows the C-I reaction to proceed efficiently at a temperature low enough to leave the C-Br bond untouched.
Workflow: Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Section 3: Troubleshooting Sonogashira Coupling
The Sonogashira coupling is invaluable for installing alkynyl moieties. Solvent choice here is critical for preventing two common side reactions: catalyst decomposition and alkyne homocoupling.
Question 6: My Sonogashira reaction mixture turns black immediately, and I get no product. What is happening?
Answer: The formation of a black precipitate, known as "palladium black," indicates that your active Pd(0) catalyst has decomposed and agglomerated, rendering it inactive.[2] This is a very common issue in Sonogashira couplings.
Solvent-Related Causes & Solutions:
-
Oxygen: The Pd(0) catalyst is extremely sensitive to oxygen. Your solvent and reaction headspace must be scrupulously degassed. Using a solvent like THF, which can form peroxides, without proper purification and degassing is a frequent cause of failure.
-
Solution: Use high-purity, anhydrous, and degassed solvents. Employ freeze-pump-thaw cycles for the most rigorous degassing. Running the reaction in the amine base itself (e.g., neat Et₃N or DIPEA) can sometimes be effective as the amine acts as both solvent and oxygen scavenger.[13]
-
-
Solvent Choice: Some solvents are more prone to promoting catalyst decomposition. Anecdotal evidence suggests THF can be problematic.[13]
Question 7: My primary byproduct is the dimer of my terminal alkyne (Glaser coupling). How can I use the solvent to minimize this?
Answer: Glaser homocoupling is an oxidative process promoted by the copper(I) co-catalyst and oxygen.[2] While minimizing oxygen is paramount, solvent polarity can also play a role.
-
Non-polar Solvents: Non-polar solvents like toluene can sometimes disfavor the polar intermediates involved in the homocoupling pathway.[7]
-
Polar Aprotic Solvents: Conversely, polar aprotic solvents like DMF or DMSO can sometimes lead to higher yields of the desired cross-coupled product by accelerating the main catalytic cycle, thus outcompeting the homocoupling side reaction.[14]
A solvent screen is often necessary. A good starting point is to compare a non-polar solvent (Toluene), a polar aprotic solvent (DMF), and an amine (Et₃N) to find the optimal balance for your specific substrate.[7]
Protocol 1: Selective Sonogashira Coupling at the C4-Iodo Position
This protocol is a robust starting point for the selective alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Setup: To the dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene, ~0.1 M concentration) and degassed Et₃N (2-3 equiv) via syringe.
-
Reagent Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature. The C-I bond is highly reactive, and the reaction should proceed without heating.[2] Higher temperatures may decrease selectivity.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Stille Coupling & Halogen-Metal Exchange
Question 8: What is the best solvent for a selective Stille coupling at the C4-Iodo position?
Answer: For Stille couplings, non-polar aprotic solvents are generally preferred. Toluene and 1,4-dioxane are excellent starting points.[15] These solvents facilitate the reaction while allowing for good temperature control to maintain selectivity for the C-I bond. Highly polar solvents like DMF can sometimes accelerate the reaction but may require lower temperatures to prevent competing reaction at the C-Br positions. Additives like LiCl are often used to facilitate the transmetalation step, and their effectiveness can depend on their solubility in the chosen solvent.
Question 9: I need to perform a halogen-metal exchange. Which solvent should I use?
Answer: For halogen-metal exchange reactions (e.g., using n-BuLi or i-PrMgCl), the solvent's primary role is to solubilize the reagents and stabilize the highly reactive organometallic intermediate. Ethereal solvents are almost always the best choice.
-
Tetrahydrofuran (THF): The most common solvent. Its oxygen lone pairs coordinate to the lithium or magnesium center, stabilizing the organometallic species and preventing aggregation.
-
Diethyl Ether (Et₂O): Another excellent choice, particularly for reactions that require very low temperatures.
These reactions must be conducted under strictly anhydrous conditions at low temperatures (typically -78 °C) to prevent quenching of the organometallic intermediate by trace protons and to avoid side reactions.[16]
Diagram: Solvent Selection Decision Tree
Caption: A decision tree for initial solvent selection.
References
- Caddick, S., & Cloke, F. G. N. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Caddick, S., & Cloke, F. G. N. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Smith, C. J., & Organ, M. G. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Gensch, T., et al. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Caddick, S., & Cloke, F. G. N. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Zhang, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Doubna, C., et al. (2012).
- BenchChem. (2025). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Asad, M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- Unknown. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
- BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem.
- Knochel, P., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Reddit User. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. books.lucp.net [books.lucp.net]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. reddit.com [reddit.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in 2,5-Dibromo-4-iodopyridine Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dibromo-4-iodopyridine. The successful synthesis of this critical heterocyclic building block, particularly through organometallic pathways, is exceptionally dependent on rigorous temperature management. Deviations can lead to significantly reduced yields, formation of intractable isomeric mixtures, and potential safety hazards. This document is structured to provide direct, actionable solutions to common temperature-related challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the critical role of temperature in the synthesis of this compound.
Q1: Why are cryogenic temperatures (e.g., -78 °C) mandatory for the lithiation step in this synthesis? A: The use of cryogenic temperatures is crucial for several reasons rooted in the reactivity of the organolithium intermediates formed during the reaction.[1][2] Firstly, the carbon-lithium bond is highly polarized and reactive; low temperatures are necessary to stabilize the lithiated pyridine species and prevent its rapid decomposition.[1] Secondly, the halogen-metal exchange reaction using reagents like n-butyllithium (n-BuLi) is highly exothermic.[3] Cryogenic conditions, coupled with slow reagent addition, are essential to dissipate this heat and prevent a runaway reaction. Finally, maintaining a low and stable temperature is key to ensuring high regioselectivity, preventing the lithiated intermediate from rearranging or engaging in undesired side reactions with the solvent or starting material.[4]
Q2: What are the typical consequences of a temperature spike above -70 °C during the addition of n-BuLi or LDA? A: A temperature excursion during the lithiation step is one of the most common failure modes. Consequences include a significant drop in yield due to the decomposition of the unstable organolithium intermediate.[3] Furthermore, elevated temperatures can reduce the selectivity of the reaction, leading to the formation of various isomeric byproducts that are often difficult to separate from the desired this compound.[5] In a worst-case scenario, particularly on a larger scale, poor temperature control can lead to an uncontrollable exotherm, posing a significant safety risk.[3]
Q3: What is the most reliable method for monitoring and maintaining the internal reaction temperature? A: Accurate temperature management relies on monitoring the internal temperature of the reaction mixture, not just the bath temperature. Use a calibrated, low-temperature thermometer or thermocouple probe that is immersed in the reaction medium. For maintaining the temperature, a dry ice/acetone bath is standard for achieving -78 °C.[3][6] For even lower temperatures, such as -95 °C, a liquid nitrogen/ethanol bath can be used.[6] It is critical to ensure the reaction flask is adequately submerged and that the bath is well-stirred and replenished as needed to maintain a consistent temperature throughout the reagent addition process.
Q4: Is it possible to perform this synthesis without cryogenic conditions? A: While traditional batch synthesis methods for this type of transformation demand cryogenic temperatures, modern techniques like continuous-flow microreactors have shown promise in conducting organometallic reactions at or near room temperature.[7] This is possible due to the extremely efficient heat transfer and precise control over residence time (often on the scale of seconds) in a microreactor, which prevents the buildup of heat and decomposition of intermediates.[7][8] However, for standard laboratory batch setups, cryogenic conditions remain a necessity.
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.
| Problem ID | Observed Issue | Potential Temperature-Related Cause(s) | Recommended Solutions & Explanations |
| TSG-001 | Low or No Product Yield | 1. The internal reaction temperature exceeded -70 °C during lithiation, causing the organolithium intermediate to decompose.[3] 2. The temperature was too high during the quenching step, leading to product degradation. | 1. Verify Cooling Efficiency: Ensure your cooling bath is at the correct temperature (-78 °C for dry ice/acetone) and the flask is sufficiently immersed. Use a calibrated internal thermometer for accurate monitoring. 2. Control Reagent Addition: Add the organolithium reagent dropwise via a syringe pump to maintain a slow, steady rate, preventing heat accumulation.[3] 3. Quench at Low Temperature: Always quench the reaction at cryogenic temperatures before allowing it to warm to room temperature.[6] |
| TSG-002 | Formation of Isomeric Byproducts | 1. Temperature fluctuations led to a loss of regioselectivity during the initial halogen-metal exchange.[4] 2. The temperature was allowed to rise prematurely, initiating an undesired "halogen dance" rearrangement where the lithium and halogen atoms migrate to different positions on the pyridine ring.[6][8] | 1. Maintain Stable Cryogenic Conditions: A stable temperature is as important as a low temperature. Ensure the cooling bath is large enough to absorb the reaction exotherm without significant temperature swings. 2. Optimize Solvent and Concentration: The selectivity of monolithiation of 2,5-dibromopyridine is highly dependent on the solvent. Non-coordinating solvents like toluene at low concentrations favor lithiation at the 2-position, while coordinating solvents favor the 5-position.[4] Ensure your conditions are optimized for the desired isomer. |
| TSG-003 | Uncontrollable Reaction Exotherm | 1. The rate of addition of the organolithium reagent was too fast for the cooling system to handle.[3] 2. Inefficient stirring created localized "hot spots" where the reaction accelerated uncontrollably. | 1. Reduce Addition Rate: Immediately slow or stop the addition of the reagent. Use a syringe pump for precise control over the addition rate. 2. Ensure Efficient Stirring: Use a properly sized magnetic stir bar and a stir plate powerful enough to create a vortex, ensuring rapid mixing and heat distribution. 3. Scale-Up Precaution: Exothermic reactions are more challenging to control at larger scales. Always perform a small-scale trial to understand the thermal profile before scaling up. |
| TSG-004 | Dark Brown/Black Reaction Mixture After Iodine Addition | 1. Over-iodination or side reactions due to poor temperature control during the addition of iodine. | 1. Maintain Low Temperature: Add the solution of iodine dropwise while keeping the reaction temperature at or below -78 °C.[3] 2. Stoichiometric Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of iodine, but avoid a large excess which can lead to di-iodinated byproducts.[5] The dark color of iodine should dissipate as it reacts; persistent color may indicate the lithiated species has already decomposed. |
Section 3: Visualization of Synthesis & Troubleshooting Workflow
A logical workflow can help diagnose issues systematically. The following diagram illustrates a decision-making process for troubleshooting common temperature-related problems.
Caption: Troubleshooting workflow for temperature-related issues.
Section 4: Core Experimental Protocol
This protocol outlines the temperature-critical steps for a representative synthesis of this compound via a halogen-metal exchange pathway.
Objective: To synthesize this compound from 2,5-dibromopyridine with strict temperature control.
Materials:
-
2,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Cooling: Dissolve 2,5-dibromopyridine (1.0 eq.) in anhydrous THF and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath. Allow the solution to stir at this temperature for 15 minutes to ensure thermal equilibrium.
-
Lithiation (Critical Step): Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution via syringe over 30-45 minutes. Crucially, monitor the internal temperature to ensure it does not rise above -75 °C. A rapid temperature increase indicates the addition is too fast.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes.
-
Iodination: In a separate flame-dried flask, prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark iodine color should fade upon addition.
-
Final Stirring: Stir the reaction for another 30 minutes at -78 °C after the iodine addition is complete.
-
Quenching (Critical Step): While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[3]
-
Warm-up and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
- BenchChem. (2025). Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine. BenchChem Technical Support.
- BenchChem. (2025). One-Pot Synthesis of Disubstituted Pyridines Using 2-Bromo-4-iodopyridine: Application Notes and Protocols. BenchChem Technical Support.
-
Nagaki, A., et al. (2011). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. ResearchGate. [Link]
-
Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]
- Google Patents. (2012). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
-
Cee, V. J., et al. (2009). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]
-
Legay, R., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. BenchChem Technical Support.
- Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Wikipedia. Organometallic chemistry. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dibromo-4-iodopyridine vs. 2,5-dibromopyridine
For researchers and professionals in drug development and materials science, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Dihalogenated pyridines are workhorse building blocks, but achieving precise regiochemical control can be a significant challenge. This guide provides an in-depth, objective comparison of two key pyridine-based reagents: 2,5-Dibromo-4-iodopyridine and 2,5-dibromopyridine . We will dissect their reactivity profiles, supported by experimental data, to illuminate the strategic advantages conferred by the introduction of an iodine substituent.
The Fundamental Principle: A Tale of Two Halogens
The divergent reactivity of these two molecules is rooted in the fundamental principles of carbon-halogen bond activation, a critical step in many catalytic cycles. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) center. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE).
The established reactivity hierarchy for halogens is: C-I > C-Br > C-Cl > C-F .[1][2][3] The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition.[4][5] This inherent difference is the key to the predictable and selective chemistry of this compound.
-
This compound : This molecule is engineered for selectivity. The presence of the highly labile iodine at the C4 position creates a single, overwhelmingly preferred site for reaction under standard cross-coupling conditions. This allows chemists to functionalize the C4 position with surgical precision, leaving the two C-Br bonds at the C2 and C5 positions available for subsequent, orthogonal transformations.[6][7]
-
2,5-dibromopyridine : Here, the situation is more nuanced. The two bromine atoms are in chemically distinct environments. The C2-Br bond is positioned alpha to the electron-withdrawing pyridine nitrogen, making it more electrophilic and generally more reactive toward oxidative addition than the C5-Br bond.[8][9] However, this selectivity is not absolute and can be eroded by the choice of catalyst, ligand, or more forcing reaction conditions, potentially leading to mixtures of 2-substituted, 5-substituted, and 2,5-disubstituted products.[8]
Performance in Key Cross-Coupling Reactions
The true test of a building block is its performance in the crucible of common synthetic transformations. Below, we compare the performance of our two subject compounds in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[10] When applied to these di- and tri-halogenated pyridines, the difference in regiochemical outcome is stark.
With This compound , the reaction proceeds cleanly at the C4 position, leveraging the superior reactivity of the C-I bond.[11][12] In contrast, 2,5-dibromopyridine typically yields the C2-arylated product as the major isomer, but achieving high selectivity can be challenging and may require careful ligand selection.[8]
| Substrate | Typical Catalyst/Base | Position of Coupling | Regioselectivity | Representative Yield |
| This compound | Pd(PPh₃)₄ / K₂CO₃ | C4 (C-I) | Excellent (>95%) | 85-95%[2][11] |
| 2,5-dibromopyridine | Pd(OAc)₂ / PPh₃ | C2 (C-Br) | Good to Moderate | 70-90% (for C2 isomer)[13] |
Sonogashira Coupling
For the synthesis of arylalkynes, the Sonogashira coupling is indispensable.[14] The reactivity patterns observed in the Suzuki coupling are mirrored here. This compound provides a reliable route to 4-alkynyl-2,5-dibromopyridine, an intermediate ripe for further diversification. 2,5-dibromopyridine , while reactive, presents the familiar challenge of regiocontrol between the C2 and C5 positions.[13]
| Substrate | Typical Catalyst/Base | Position of Coupling | Regioselectivity | Representative Yield |
| This compound | PdCl₂(PPh₃)₂ / CuI / Et₃N | C4 (C-I) | Excellent | 85-95%[6] |
| 2,5-dibromopyridine | PdCl₂(PPh₃)₂ / CuI / Et₃N | C2 (C-Br) | Good | 70-90% (for C2 isomer)[13] |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is critical in medicinal chemistry.[15][16] Here, the predictable reactivity of This compound is a profound asset, allowing for the clean installation of an amino group at the C4 position.[1] Attempting a mono-amination on 2,5-dibromopyridine is fraught with complexity, often resulting in mixtures of mono- and di-aminated products that necessitate challenging separations.[6]
| Substrate | Typical Catalyst/Ligand/Base | Position of Coupling | Regioselectivity | Representative Yield |
| This compound | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | C4 (C-I) | Excellent | 80-95%[1][6] |
| 2,5-dibromopyridine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | C2, C5, or C2+C5 | Poor to Moderate | Variable (Mixtures common)[6] |
Orthogonal Reactivity: Metal-Halogen Exchange
Beyond palladium catalysis, metal-halogen exchange offers a complementary pathway for functionalization.[17][18] This reaction, typically performed at low temperatures with organolithium reagents, also follows a predictable reactivity trend based on the halogen: I > Br > Cl.[18]
-
This compound : Treatment with n-butyllithium or isopropylmagnesium chloride results in selective metal-halogen exchange at the C4-iodo position. The resulting organometallic intermediate can be trapped with a wide range of electrophiles (e.g., aldehydes, CO₂, alkyl halides), providing a powerful alternative to cross-coupling.
-
2,5-dibromopyridine : Exchange occurs preferentially at the more electronically activated C2-bromo position.[19] However, the reaction may require more stringent temperature control to prevent side reactions, such as nucleophilic attack on the pyridine ring by the organolithium reagent.
This demonstrates that the hierarchical reactivity of this compound extends beyond palladium catalysis, solidifying its role as a superior substrate for controlled, site-selective synthesis.
Experimental Design and Protocols
Executing a successful cross-coupling reaction requires meticulous attention to detail. The following workflow and protocol are provided as a representative guide for researchers.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
General Protocol for Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the selective arylation at the C4 position.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Toluene and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Catalyst & Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst followed by the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,5-dibromopyridine.
Conclusion: A Clear Strategic Choice
The choice between this compound and 2,5-dibromopyridine depends entirely on the synthetic goal. While 2,5-dibromopyridine is a useful, albeit complex, substrate, This compound offers a clear and decisive advantage in predictability and control.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
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- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Validation of 2,5-Dibromo-4-iodopyridine Reaction Products
For chemists engaged in the synthesis of novel therapeutics and functional materials, 2,5-Dibromo-4-iodopyridine is a uniquely versatile building block. Its three halogen atoms offer a playground for sequential, regioselective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for precise chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.[1][2] However, the success of any synthetic strategy hinges on the unambiguous structural validation of the resulting products.
This guide provides an in-depth, comparative framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to validate the products of reactions involving this compound. We will move beyond simple spectral interpretation, focusing on the causal relationships between structural changes and their spectroscopic consequences. This document is designed for researchers, scientists, and drug development professionals who require a robust, field-tested methodology for structural elucidation.
The NMR Fingerprint: Characterizing the Starting Material
Before one can validate a product, one must intimately understand the starting material. The structure of this compound is simple, presenting only two aromatic protons. Their chemical environment, however, is complex, influenced by the electron-withdrawing nature of the three halogen atoms and the inherent deshielding effect of the pyridine nitrogen.[3]
¹H NMR Spectrum: The two protons are at the C-3 and C-6 positions.
-
H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it. It is also flanked by a bromine atom at C-5. We expect its signal to appear far downfield.
-
H-3: This proton is situated between the nitrogen (at a meta position) and the bromine at C-2. It will be less deshielded than H-6.
These two protons will appear as singlets, as they are not adjacent to any other protons for scalar coupling.
¹³C NMR Spectrum: The ¹³C NMR spectrum will show five distinct signals.
-
Protonated Carbons (C-3, C-6): These can be assigned with confidence using an HSQC experiment.
-
Quaternary Carbons (C-2, C-4, C-5): These carbons, bonded to the halogens, will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of the attached halogen. Their definitive assignment requires Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.[4]
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |
| ¹H | H-6 | ~8.5 - 8.8 | Alpha to pyridine nitrogen, strong deshielding. |
| ¹H | H-3 | ~8.0 - 8.3 | Beta to pyridine nitrogen. |
| ¹³C | C-2 | ~145 - 150 | Attached to Bromine, adjacent to Nitrogen. |
| ¹³C | C-6 | ~152 - 156 | Alpha to Nitrogen. |
| ¹³C | C-3 | ~140 - 145 | Beta to Nitrogen. |
| ¹³C | C-5 | ~120 - 125 | Attached to Bromine. |
| ¹³C | C-4 | ~95 - 105 | Attached to Iodine (strong heavy atom effect causes upfield shift). |
Note: Predicted values are estimates based on data from similar halogenated pyridines.[5][6] Actual values may vary based on solvent and experimental conditions.
Comparative Analysis: Validating Key Reaction Products
The primary utility of this compound lies in the selective functionalization of the C-4 position via cross-coupling, owing to the C-I bond's lower dissociation energy compared to the C-Br bond.[2] Below, we compare the expected NMR spectra of the starting material with those of products from three cornerstone reactions.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming new carbon-carbon bonds.[7][8] Reacting this compound with an arylboronic acid, such as phenylboronic acid, is expected to yield 2,5-Dibromo-4-phenylpyridine selectively.
dot
Caption: Suzuki-Miyaura Coupling Pathway
Spectroscopic Transformation:
-
¹H NMR: The two singlets of the starting material will remain, but their chemical shifts will be altered by the new phenyl group. Crucially, new signals will appear in the aromatic region (typically 7.2-7.8 ppm) corresponding to the five protons of the phenyl ring. The integration of these new signals relative to the pyridine protons provides quantitative evidence of the reaction's success.
-
¹³C NMR: The signal for the carbon attached to iodine (C-4) will disappear and be replaced by two new signals: a quaternary carbon signal for the C-4 of the pyridine (now bonded to the phenyl ring) and a signal for the ipso-carbon of the phenyl ring. Four additional signals for the remaining carbons of the phenyl substituent will also appear.
Table 2: NMR Comparison for Suzuki Coupling Product
| Nucleus | Starting Material (ppm) | Expected Product (ppm) | Key Evidence of Transformation |
| ¹H | ~8.6 (H-6), ~8.1 (H-3) | ~8.7 (H-6), ~8.2 (H-3) | Appearance of new multiplet signals between 7.2-7.8 ppm (phenyl group). |
| ¹³C | ~98 (C-4) | ~145-150 (C-4) | Disappearance of the upfield C-I signal. Appearance of 6 new signals for the phenyl group. |
Case Study 2: Sonogashira Coupling
The Sonogashira coupling introduces valuable alkynyl moieties.[9][10] The reaction with an alkyne like phenylacetylene proceeds selectively at the C-4 position.
Spectroscopic Transformation:
-
¹H NMR: Similar to the Suzuki coupling, the pyridine proton signals will shift slightly. If a terminal alkyne is used, its proton signal will disappear. The protons of the new substituent (e.g., phenyl group) will appear in the aromatic region.[11]
-
¹³C NMR: The most definitive evidence comes from the ¹³C spectrum. The C-4 signal will shift downfield, and two new characteristic signals for the alkyne carbons will appear between 80-100 ppm. The C-I signal will vanish.
Table 3: NMR Comparison for Sonogashira Coupling Product
| Nucleus | Starting Material (ppm) | Expected Product (ppm) | Key Evidence of Transformation |
| ¹H | ~8.6 (H-6), ~8.1 (H-3) | ~8.7 (H-6), ~8.3 (H-3) | Appearance of new signals corresponding to the alkyne substituent. |
| ¹³C | ~98 (C-4) | ~130-135 (C-4) | Disappearance of C-I signal. Appearance of two new signals ~80-100 ppm (alkyne carbons). |
Case Study 3: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial in pharmaceutical development.[12][13] Amination with a primary or secondary amine, such as morpholine, will occur at the C-4 position.
Spectroscopic Transformation:
-
¹H NMR: If a primary or secondary amine is used, a new N-H signal may appear, which can be confirmed by a D₂O exchange experiment.[14] New signals corresponding to the protons of the amine substituent will also be present (e.g., two triplets for morpholine).
-
¹³C NMR: The C-4 signal will shift significantly downfield upon forming the C-N bond. New signals for the carbons of the amine substituent will appear.
Table 4: NMR Comparison for Buchwald-Hartwig Amination Product
| Nucleus | Starting Material (ppm) | Expected Product (ppm) | Key Evidence of Transformation |
| ¹H | ~8.6 (H-6), ~8.1 (H-3) | ~8.4 (H-6), ~7.5 (H-3) | Appearance of new signals for the amine moiety (e.g., alkyl protons). Possible N-H signal. |
| ¹³C | ~98 (C-4) | ~150-155 (C-4) | Disappearance of C-I signal. Appearance of new signals for the amine moiety carbons. |
The Self-Validating System: Advanced NMR for Unambiguous Assignment
Relying solely on 1D NMR can be misleading, especially with complex products or unexpected side reactions. To ensure trustworthiness, a multi-faceted NMR approach is essential.[4]
dot
Caption: Workflow for unambiguous NMR validation.
-
COSY (Correlation Spectroscopy): While of limited use for the starting material, it becomes valuable if the newly introduced substituent has protons that are 2 or 3 bonds away from each other. It establishes ¹H-¹H connectivity.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for linking each proton to the carbon it is directly attached to. It allows for the confident assignment of all protonated carbons in the molecule.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For validating our products, observing a correlation from the pyridine's H-3 proton to the newly substituted C-4 is irrefutable evidence of a successful C-4 functionalization. It is also the only reliable method for assigning the non-protonated (quaternary) carbons.[4]
Field-Proven Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
Protocol 1: NMR Sample Preparation
-
Mass: Accurately weigh 5-10 mg of the purified reaction product.
-
Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.[4]
-
Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Transfer: If any solid remains, filter the solution through a small plug of glass wool into a fresh NMR tube.
Protocol 2: Standard 1D and 2D NMR Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[4]
-
¹H Acquisition:
-
Use a standard single-pulse experiment.
-
Spectral Width: 12-16 ppm (centered around 6-7 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm (centered around 100-110 ppm).
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Scans: 1024-4096 scans, depending on sample concentration.
-
-
HMBC Acquisition:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).[4]
-
¹H Spectral Width: As per ¹H experiment.
-
¹³C Spectral Width: As per ¹³C experiment.
-
Increments (F1): 256-400.
-
Scans per Increment: 8-32, depending on concentration.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).
By following this comprehensive guide, researchers can move from uncertainty to confidence, ensuring the structural integrity of their synthesized molecules and accelerating the pace of discovery.
References
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Supporting Information for N-oxidation of Pyridine Derivatives. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii. Available at: [Link]
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Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. Available at: [Link]
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1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... ResearchGate. Available at: [Link]
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Supporting Information for N-oxidation of Pyridine Derivatives. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
-
What is the NMR spectrum of Pyridine Series compounds like?. BTC Blog. Available at: [Link]
-
A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity. Organic Chemistry Research. Available at: [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. PNAS. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]
-
Flow Chemistry: Sonogashira Coupling. Available at: [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
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Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]
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13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Unlocking Molecular Complexity: A Guide to Sequential Cross-Coupling with 2,5-Dibromo-4-iodopyridine
For professionals in drug discovery and materials science, the efficient and controlled synthesis of polysubstituted heteroaromatics is a paramount challenge. The pyridine scaffold, a privileged structure in medicinal chemistry, often requires precise functionalization to achieve desired biological activity or material properties.[1][2] Among the vast arsenal of synthetic building blocks, 2,5-Dibromo-4-iodopyridine emerges as a uniquely powerful tool, engineered by its distinct halogen arrangement to enable elegant and highly selective sequential coupling strategies.
This guide provides an in-depth comparison of this compound against other halogenated pyridines, supported by experimental data and detailed protocols. We will explore the fundamental principles of its reactivity and demonstrate its practical application in constructing complex molecular architectures.
The Core Advantage: Orthogonal Reactivity
The strategic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3] The generally accepted reactivity hierarchy is governed by bond dissociation energies, following the trend: C-I > C-Br > C-Cl.[3][4] The carbon-iodine bond is significantly weaker, making it far more susceptible to the initial, and often rate-determining, oxidative addition step to a Pd(0) catalyst.[5]
This inherent difference allows chemists to perform a highly regioselective coupling at the C-4 position under mild conditions, while the two more robust C-Br bonds at the C-2 and C-5 positions remain intact for subsequent, different coupling reactions under more forcing conditions.[1] This "one-reagent, multi-reaction" capability streamlines synthesis, reduces purification steps, and accelerates the generation of diverse compound libraries from a single precursor.
Comparative Performance vs. Alternative Halopyridines
To fully appreciate the advantages of this compound, a comparison with other di- and tri-halogenated pyridines is necessary.
| Building Block | Advantages | Limitations |
| 2,5-Dibromopyridine | Two reactive sites for sequential coupling. | Lower reactivity than iodo-derivatives. Differentiation between the two C-Br bonds can be challenging, often requiring specific directing groups or carefully optimized catalyst systems to achieve high selectivity.[6] |
| 2,3,5-Tribromopyridine | Three reactive sites. | Poor regioselectivity. The electronic and steric environments of the three C-Br bonds are often too similar, leading to mixtures of products in sequential coupling attempts. |
| 2-Bromo-4-iodopyridine | Excellent regioselectivity for the first coupling at C-4.[7][8] | Only two points of diversity. Lacks the third functionalization handle offered by this compound. |
| This compound | Exceptional Regioselectivity: Predictable first coupling at the C-4 iodo position.[3] Three Points of Diversity: Allows for the sequential introduction of three different substituents. Tunable Reactivity: The remaining C-Br bonds at C-2 and C-5 can often be differentiated in subsequent steps. | Synthesis of the starting material can be more complex than simpler dihalopyridines. |
As the data illustrates, this compound provides the optimal balance of high reactivity, predictable selectivity, and synthetic versatility for constructing trisubstituted pyridine derivatives.
Experimental Guide: A Stepwise Sonogashira/Suzuki Coupling Strategy
To demonstrate the practical application of this building block, we present a detailed, two-step protocol for the sequential synthesis of a 4-alkynyl-5-aryl-2-bromopyridine.
Workflow for Sequential Functionalization
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A Comparative Mechanistic Guide to the Reactions of 2,5-Dibromo-4-iodopyridine for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, polyhalogenated pyridines are indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. Among these, 2,5-Dibromo-4-iodopyridine stands out as a versatile scaffold, offering a unique and predictable reactivity profile for sequential functionalization. This guide provides an in-depth, objective comparison of the performance of this compound in key transformations—palladium-catalyzed cross-coupling, lithium-halogen exchange, and nucleophilic aromatic substitution—against relevant alternatives. The mechanistic underpinnings of these reactions are elucidated with supporting experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Principle of Regioselective Reactivity: A Tale of Three Halogens
The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. This hierarchy is a direct consequence of the bond dissociation energies, which decrease in the order C-Cl > C-Br > C-I. This fundamental principle dictates the relative ease with which these bonds can be activated in various chemical transformations.
In palladium-catalyzed cross-coupling reactions , the rate-determining step is typically the oxidative addition of the halide to the Pd(0) center. The lower bond energy of the C-I bond makes it significantly more susceptible to this process than the C-Br bonds.[1] This inherent reactivity difference allows for exceptional regioselectivity, enabling functionalization at the C-4 position under conditions that leave the two C-Br bonds intact for subsequent transformations.
For lithium-halogen exchange , the reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl.[2] This preference is attributed to the greater polarizability of the larger halogen atoms and the stability of the resulting organolithium species. Consequently, treatment of this compound with an organolithium reagent is expected to selectively occur at the C-4 iodo-position.
In nucleophilic aromatic substitution (SNAr) , the electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the three halogen atoms, renders it susceptible to attack by nucleophiles. The regioselectivity of such reactions is governed by the stability of the intermediate Meisenheimer complex.[3][4] Attack at the C-2 and C-4 positions is generally favored due to the ability of the electronegative nitrogen atom to stabilize the negative charge through resonance.[3][4]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of polysubstituted pyridines. Below, we compare its expected performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with that of a common alternative, 2,5-dibromopyridine.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The predictable reactivity of the C-I bond in this compound allows for the selective introduction of aryl or vinyl groups at the C-4 position.
| Substrate | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Arylboronic acid | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 85-95 | Highly selective for C-4 coupling. The C-Br bonds remain for further functionalization. |
| 2,5-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ (5-10 mol%) | K₂CO₃ | Dioxane/H₂O | 100-110 | 12-24 | Variable | Mixture of mono- and di-substituted products is common. Regioselectivity can be an issue. |
Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[1]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position of this compound
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups. The high reactivity of the C-I bond in this compound ensures clean and selective alkynylation at the C-4 position.
| Substrate | Coupling Partner | Catalyst System (Typical) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ (2-5 mol%) | CuI (5-10 mol%) | Et₃N | THF/DMF | RT-50 | 2-6 | 80-95 | Excellent selectivity for the C-4 position.[6] |
| 2,5-Dibromopyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂ (5-10 mol%) | CuI (10-20 mol%) | Et₃N | THF/DMF | 60-80 | 12-24 | Moderate | Higher temperatures and catalyst loadings are often required. A mixture of products is possible. |
Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.[6][7]
Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position of this compound
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Reagent Addition: Add anhydrous, degassed THF and triethylamine (2.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The predictable regioselectivity of this compound allows for the precise introduction of an amino group at the C-4 position.
| Substrate | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | 75-90 | High selectivity for C-4 amination is expected.[8] |
| 2,5-Dibromopyridine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100-120 | 18-36 | Variable | Can lead to mixtures of mono- and di-aminated products. |
Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.[8][9]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-5 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture with stirring to 90-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[8]
Mechanistic Rationale for Cross-Coupling Selectivity
The remarkable regioselectivity observed in palladium-catalyzed cross-coupling reactions of this compound is a direct consequence of the kinetics of the oxidative addition step. The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst at a significantly faster rate than the stronger C-Br bonds.
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A Comparative Guide to the Synthesis of 2,5-Dibromo-4-iodopyridine for Research and Development
Introduction: The Strategic Importance of 2,5-Dibromo-4-iodopyridine
In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, polysubstituted pyridines hold a prominent position due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This compound is a particularly valuable intermediate, offering three distinct and regioselectively addressable positions for further functionalization through cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds, with the carbon-iodine bond being more susceptible to oxidative addition in palladium-catalyzed reactions, allows for a stepwise and controlled elaboration of the pyridine core. This guide provides a comprehensive cost-benefit analysis of two distinct synthetic routes to this versatile compound, offering researchers the data and protocols necessary to make an informed decision based on their specific laboratory or process chemistry needs.
Route 1: Sequential Halogenation via Directed Ortho-Metalation and Iodination of 2,5-Dibromopyridine
This route commences with the commercially available and relatively inexpensive 2,5-dibromopyridine. The key transformation is the introduction of an iodine atom at the 4-position. Direct electrophilic iodination of 2,5-dibromopyridine is challenging due to the deactivating effect of the two bromine atoms, which would likely lead to low yields and a mixture of products. A more controlled approach involves a directed ortho-metalation strategy, which, however, is not directly applicable here due to the absence of a directing group in the required position. A more feasible, though technically demanding, approach is a "halogen dance" reaction or a lithiation followed by iodination. However, the regioselectivity of such reactions on 2,5-dibromopyridine can be problematic.
A more predictable, albeit longer, approach within this route involves the initial synthesis of a precursor with a directing group to facilitate selective 4-iodination. However, for the purpose of a direct comparison of efficiency, we will focus on a more direct, albeit potentially lower-yielding, method.
Proposed Synthesis Workflow for Route 1
Caption: Proposed workflow for the synthesis of this compound starting from 2,5-dibromopyridine.
Experimental Protocol: Route 1
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation of 2,5-Dibromopyridine: To the freshly prepared LDA solution, add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Iodination: Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Multi-step Synthesis from 4-Aminopyridine via Bromination and Sandmeyer Reaction
This route begins with the readily available and economical 4-aminopyridine. The synthesis involves two key steps: a regioselective dibromination of the pyridine ring followed by a Sandmeyer reaction to replace the amino group with iodine. This route is generally more predictable and often results in higher overall yields compared to the direct functionalization of a deactivated pyridine ring.
Synthesis Workflow for Route 2
Caption: Workflow for the synthesis of this compound starting from 4-aminopyridine.
Experimental Protocol: Route 2
Part A: Synthesis of 4-Amino-3,5-dibromopyridine
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 4-aminopyridine (1.0 eq.) in carbon tetrachloride or acetonitrile, add N-bromosuccinimide (2.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, quench with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-amino-3,5-dibromopyridine can be used in the next step without further purification or can be purified by recrystallization.[1]
Part B: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
4-Amino-3,5-dibromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
10% Sodium hydroxide (NaOH) solution
-
Chloroform or Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a flask, dissolve 4-amino-3,5-dibromopyridine (1.0 eq.) in concentrated sulfuric acid at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.[2][3]
-
Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq.) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
-
Workup: Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.
-
Extraction and Purification: Extract the mixture with chloroform or dichloromethane. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Cost-Benefit Analysis
To provide a practical comparison, the following table outlines the estimated costs and key performance indicators for each synthetic route, assuming a laboratory scale synthesis of 10 grams of the final product. Prices are based on commercially available reagent-grade chemicals and may vary depending on the supplier and quantity.
| Parameter | Route 1: Iodination of 2,5-Dibromopyridine | Route 2: From 4-Aminopyridine |
| Starting Material Cost (per 10g of product) | 2,5-Dibromopyridine (~$5-10/g) | 4-Aminopyridine (~$1-3/g) |
| Key Reagent Costs | n-BuLi ( | NBS ( |
| Estimated Overall Yield | 20-40% (highly variable and optimization required) | 60-80% (more reliable and higher yielding) |
| Number of Steps | 1 (Lithiation and Iodination) | 2 (Bromination, Sandmeyer) |
| Ease of Operation | More complex, requires strictly anhydrous conditions and low temperatures. | Relatively straightforward, standard laboratory techniques. |
| Scalability | Challenging due to the use of organolithium reagents and cryogenic temperatures. | More readily scalable. |
| Safety Considerations | Pyrophoric n-BuLi, corrosive iodine. | Toxic CCl₄ (if used), handling of strong acid and diazonium salts. |
| Estimated Cost per Gram of Product | High (due to lower yield and expensive reagents) | Moderate |
Discussion and Recommendation
From a cost-benefit perspective, Route 2, starting from 4-aminopyridine, emerges as the superior strategy for the synthesis of this compound. The primary advantages of this route are the significantly lower cost of the starting material, the higher and more reliable overall yield, and the greater ease of operation and scalability. While it involves an additional step compared to the direct iodination approach of Route 1, the predictability and efficiency of the bromination and Sandmeyer reactions make it a more robust and economically viable option for both academic research and process development.
Route 1, while appearing more direct, is fraught with challenges related to regioselectivity and requires the use of hazardous and expensive organolithium reagents under cryogenic conditions. The potential for low and variable yields makes it a less attractive option for routine synthesis. However, for specific applications where the avoidance of a Sandmeyer reaction is critical, further optimization of the directed metalation or halogen dance conditions could be explored.
References
- Google Patents. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
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The Strategic Advantage of Trihalogenated Pyridines: Understanding Reactivity
A Comparative Guide to the Applications of 2,5-Dibromo-4-iodopyridine: A Versatile Trihalogenated Scaffold for Complex Molecule Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast array of heterocyclic intermediates, polyhalogenated pyridines offer a powerful platform for modular synthesis. This guide provides an in-depth technical review of this compound, a trihalogenated pyridine with significant potential for creating diverse and highly functionalized molecules. We will explore its inherent reactivity, compare its synthetic utility with other halogenated pyridines, and provide practical, data-supported protocols for its application.
The synthetic utility of this compound is rooted in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl.[1] This hierarchy is a cornerstone of modern organic synthesis, allowing for selective and sequential functionalization of polyhalogenated scaffolds.
For this compound, this principle dictates that the carbon-iodine bond at the 4-position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bonds at the 2- and 5-positions.[1] This inherent regioselectivity is crucial for the controlled construction of complex molecules, enabling chemists to introduce a substituent at the 4-position while leaving the two bromine atoms available for subsequent transformations.
Comparative Performance in Cross-Coupling Reactions
While specific, direct comparative studies on this compound are not extensively documented in the literature, we can infer its performance based on data from analogous di- and trihalogenated pyridine systems. The primary advantage of this compound over dihalogenated pyridines, such as 2,5-dibromopyridine, is the presence of the highly reactive iodo group, which allows for milder reaction conditions for the initial coupling step.
Table 1: Comparative Reactivity of Halogenated Pyridines in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Conditions | Predominant Product | Regioselectivity |
| This compound | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80-100°C | 4-Aryl-2,5-dibromopyridine | High C-4 selectivity (predicted) |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C | 4-Aryl-2-bromopyridine | High (C-4 selective)[1] |
| 2,5-Dibromopyridine | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, >100°C | Mixture of mono- and diarylated products | Low to moderate[2] |
This data is representative and based on established principles of cross-coupling reactions.
The logical workflow for the sequential functionalization of this compound is visualized in the following diagram:
Caption: Sequential functionalization workflow for this compound.
Applications in Medicinal Chemistry and Materials Science
Halogenated pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[3][4] The ability to introduce multiple, distinct substituents around the pyridine core is essential for fine-tuning the pharmacological properties of a drug candidate. This compound serves as a versatile starting material for the synthesis of highly substituted pyridines, which are of interest in the development of kinase inhibitors, antiviral agents, and other therapeutics.[5][6]
In materials science, poly-arylated pyridine derivatives are investigated for their electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry.[7] The sequential and controlled synthesis afforded by this compound allows for the construction of well-defined conjugated systems.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of trihalogenated pyridines, adapted for this compound based on established procedures for similar compounds.
Protocol 1: Synthesis of 3,5-Dibromo-4-iodopyridine (as an analogue to this compound)
This protocol is based on the synthesis of the isomeric 3,5-dibromo-4-iodopyridine and illustrates a general approach to this class of compounds.[8]
Step 1: Bromination of 4-aminopyridine
-
In a suitable reaction vessel, dissolve 4-aminopyridine in a solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) in portions at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The crude 3,5-dibromo-4-aminopyridine can be isolated by filtration and purified by recrystallization.
Step 2: Diazotization and Iodination
-
To a solution of hydrobromic acid, add the 3,5-dibromo-4-aminopyridine prepared in Step 1.
-
Cool the mixture in an ice-salt bath and slowly add an aqueous solution of sodium nitrite, maintaining a low temperature.
-
After formation of the diazonium salt, add a solution of potassium iodide.
-
Allow the reaction to proceed to completion, then work up by neutralizing the solution and extracting with an organic solvent.
-
The crude product can be purified by chromatography or recrystallization to yield 3,5-dibromo-4-iodopyridine.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-4 Position of this compound
This protocol is a generalized procedure for the selective cross-coupling at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,5-dibromopyridine product.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Conclusion
This compound is a highly versatile and strategically valuable building block for the synthesis of complex, polysubstituted pyridines. Its key advantage lies in the differential reactivity of its three halogen atoms, which allows for a predictable and sequential functionalization strategy. This makes it an ideal starting material for the construction of diverse molecular libraries in drug discovery and for the synthesis of novel functional materials. While detailed application data for this specific isomer is emerging, the well-understood principles of cross-coupling chemistry provide a robust framework for its effective utilization in research and development.
References
- Benchchem. (n.d.). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
- Benchchem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery.
- Benchchem. (n.d.). One-Pot Synthesis of Disubstituted Pyridines Using 2-Bromo-4-iodopyridine: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
- Benchchem. (n.d.). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- OChemPal. (2024, October 21). 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.
- Chem-Impex. (n.d.). 2-Bromo-4-iodopyridine.
- ChemicalBook. (n.d.). 2-Bromo-4-iodopyridine synthesis.
- Smolecule. (n.d.). Buy this compound | 1061357-86-5.
- Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
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- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
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- ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dibromo-4-iodopyridine
As researchers and developers in the chemical sciences, our responsibility extends beyond the synthesis of novel compounds to their entire lifecycle, including their safe and compliant disposal. 2,5-Dibromo-4-iodopyridine, a polyhalogenated pyridine derivative, is a valuable building block in organic synthesis but requires meticulous handling due to its inherent hazards and regulatory status.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of laboratory safety and environmental stewardship.
The core principle underpinning the disposal of this compound is that as a halogenated organic substance, it is classified as hazardous waste.[4][5][6] Therefore, it must never be disposed of via standard laboratory drains or in regular solid waste streams.[7][8] Such actions violate regulatory standards, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and pose a significant threat to aquatic ecosystems and human health.[4][9]
Part 1: Hazard Profile and Immediate Safety
Before handling waste, it is crucial to understand the risks associated with this compound. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related di- and tri-halogenated pyridines provide a clear hazard profile.[10][11][12][13][14]
Inherent Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[10][11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[14][15]
These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times, from initial handling to final waste containerization.
| Required Personal Protective Equipment (PPE) |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
| Work Area |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is segregation.[9][16] Halogenated organic waste must be kept separate from all other waste streams to prevent unintended chemical reactions and to facilitate proper final disposal.
-
Action: Immediately upon generation, classify any material contaminated with this compound as "Halogenated Organic Waste."
-
Causality: Mixing halogenated compounds with other chemical waste, such as strong acids or oxidizers, can lead to violent reactions. Furthermore, waste disposal facilities use different processes for halogenated versus non-halogenated streams; cross-contamination complicates and increases the cost of disposal.[5][16]
Step 2: Containerization and Labeling
Proper containment is critical to prevent leaks and ensure clear communication of hazards.[9]
-
Action (Solid Waste):
-
Collect pure or residual solid this compound and contaminated consumables (e.g., weighing paper, gloves, silica gel) in a dedicated, sealable container.
-
The container should be made of a compatible material (e.g., HDPE or glass) with a secure, screw-top lid.[16]
-
-
Action (Liquid Waste):
-
Labeling Protocol:
-
Affix a hazardous waste label to the container before adding the first drop of waste.[5]
-
Clearly write the full chemical name: "This compound " and list any solvents present with their approximate percentages.[16]
-
Include relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Keep the container closed at all times, except when actively adding waste.[5][7]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste.[16]
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][16]
-
Regulatory Insight: The SAA must be under the control of the operator generating the waste. Storing waste in another room is a regulatory violation.[7] The SAA should have secondary containment to capture any potential leaks and should be inspected weekly.[9][16]
Step 4: Arranging for Final Disposal
The final step is the transfer of the waste to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
Action: Once the waste container is full (leaving at least one inch of headspace for expansion), or after a designated accumulation time (often up to 12 months for partially filled containers), contact your EH&S office to schedule a pickup.[7][16]
-
Disposal Mechanism: this compound waste is ultimately destroyed via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] This is the only environmentally sound method for destroying halogenated organic compounds, as it is designed to prevent the formation and release of toxic byproducts like dioxins and furans. Thermal decomposition of brominated compounds can produce hazardous substances like hydrogen bromide, reinforcing the need for specialized disposal facilities.[18][19]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste containing this compound.
Caption: Decision workflow for proper segregation and disposal.
Part 3: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating risks.
Spill Response:
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EH&S or the emergency response line.
-
Control & Contain: For small spills inside a chemical fume hood, ensure you are wearing full PPE. Use an absorbent material or a spill kit to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean-Up: Collect the absorbent material and any contaminated debris. Place it in a sealed container and label it as "Halogenated Organic Solid Waste" for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved January 5, 2026, from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 5, 2026, from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 5, 2026, from [Link]
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Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved January 5, 2026, from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 2,6-Dibromo-4-iodopyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved January 5, 2026, from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved January 5, 2026, from [Link]
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Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved January 5, 2026, from [Link]
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ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved January 5, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved January 5, 2026, from [Link]
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University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. Retrieved January 5, 2026, from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved January 5, 2026, from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 4-Iodopyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved January 5, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 5, 2026, from [Link]
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Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved January 5, 2026, from [Link]
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A Guide to Personal Protective Equipment for Handling 2,5-Dibromo-4-iodopyridine
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. Handling highly functionalized heterocyclic compounds like 2,5-Dibromo-4-iodopyridine is routine in modern drug discovery and materials science, yet it demands a rigorous and well-reasoned approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for selecting and using Personal Protective Equipment (PPE). Our philosophy is that a protocol's trustworthiness comes from understanding the causality behind each step, ensuring that safety becomes an intrinsic part of the scientific process.
Foundational Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining its structural analogues, such as other halogenated pyridines.[1][2] This data-driven approach is fundamental to implementing appropriate engineering controls and selecting PPE. The compound should be handled as, at minimum, a substance that is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[3][4][5]
| Hazard Classification | Anticipated Risk for this compound | Rationale & Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on GHS classifications for similar compounds like 2,6-Dibromo-4-iodopyridine (H302) and 4-Iodopyridine (H302).[3][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | GHS classification for related compounds is consistently Skin Irritant Category 2 (H315).[3][4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS classification for related compounds is consistently Eye Irritant Category 2 (H319) or higher.[3][4] Some analogues cause serious eye damage.[7] |
| Respiratory Irritation | May cause respiratory irritation. | Halogenated aromatic compounds can be irritating to the respiratory system, especially as dusts or vapors.[4][8] |
This assessment mandates that this compound be handled with engineering controls (i.e., a chemical fume hood) as the primary line of defense, supplemented by a robust PPE strategy.
The Core Directive: Task-Dependent PPE Selection
Effective PPE strategy is not static; it adapts to the specific experimental context, including the scale, physical form of the chemical, and potential for exposure. The following diagram outlines a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Detailed PPE Specifications & Protocols
The eyes are uniquely vulnerable to chemical insults. Standard safety glasses are insufficient as they do not protect against splashes.
-
Chemical Splash Goggles: These are mandatory for all work involving open containers of this compound.[9][10] They form a seal around the eyes, providing robust protection against splashes, dust, and aerosols. Ensure they meet appropriate standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[4][11]
-
Face Shield: A face shield, worn in addition to chemical splash goggles, is required when handling larger quantities (>5g) or when there is a significant risk of splashing, such as during quenching a reaction or large-scale liquid transfers.[12][13]
No single glove material protects against all chemicals. For halogenated pyridines, material selection and proper technique are critical.
-
Recommended Glove Material: Nitrile gloves are suitable for incidental contact due to their good general chemical resistance.[14][15] For extended handling, submersion, or when cleaning spills, butyl rubber gloves offer superior protection against many halogenated compounds.
-
Protocol Integrity: Always inspect gloves for tears or pinholes before use. Use proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[11] Contaminated gloves must be disposed of as halogenated solid waste.[16] Wash hands thoroughly after removing gloves.[17]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect skin and personal clothing.[12][14]
-
Chemical-Resistant Apron: When handling larger volumes of solutions containing this compound, wearing a chemical-resistant apron over the lab coat provides an additional barrier against spills and splashes.[15]
All handling of this compound solid or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[9][11]
-
Situational Requirement: Respiratory protection may be necessary if engineering controls fail or are unavailable, or during spill cleanup where dust or vapor concentrations may exceed safe limits.
-
Selection: For cleaning up small spills of solid material that could generate dust, a NIOSH-approved N95 or P100 particulate respirator is appropriate.[7] For situations with potential for high vapor concentration, a full-face respirator with organic vapor cartridges would be required.[10] Use of respiratory protection must be in accordance with your institution's formal respiratory protection program, which includes fit-testing and training.[15]
Operational Plan: Step-by-Step Protocol for Weighing and Dissolving
This protocol integrates the PPE requirements into a self-validating workflow designed to minimize exposure.
-
Preparation (Pre-Operation):
-
Don Baseline PPE: Lab coat and safety glasses.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar) and place it inside the fume hood to minimize traffic in and out of the sash.
-
Prepare a labeled waste container for "Halogenated Organic Solid Waste" inside the fume hood.[16]
-
-
Donning Task-Specific PPE:
-
Before handling the chemical container, replace safety glasses with chemical splash goggles .
-
Don a clean pair of nitrile gloves .
-
-
Execution (Inside Fume Hood):
-
Place the stock bottle of this compound in the fume hood on a stable surface.
-
Carefully open the container, avoiding any puff of powder.
-
Using a clean spatula, transfer the desired amount of solid onto weigh paper on a tared balance. Work slowly and deliberately to prevent generating dust.
-
Once the desired mass is obtained, securely close the stock bottle.
-
Carefully add the weighed solid to the beaker containing the appropriate solvent and a stir bar.
-
Place the beaker on a stir plate within the hood to complete the dissolution.
-
-
Decontamination and Disposal:
-
Dispose of the used weigh paper and any contaminated wipes directly into the "Halogenated Organic Solid Waste" container.[16]
-
Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the same waste container.
-
Wipe down the work surface within the fume hood.
-
-
Doffing PPE:
-
With the operation complete and the area clean, remove gloves using the proper technique and dispose of them in the designated waste stream.
-
Step away from the fume hood. You may now remove your chemical splash goggles.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Solid Waste: Used gloves, weigh paper, contaminated bench paper, and any excess solid chemical must be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[16]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[16]
-
Disposal: Final disposal must be handled through your institution's licensed environmental waste management provider, in strict accordance with all local, state, and federal regulations.[2][16]
By integrating this rigorous, evidence-based approach to PPE selection and use, you build a culture of safety that protects not only yourself but your entire research team, ensuring that scientific discovery can proceed with confidence and integrity.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available from: [Link]
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PubChem. (n.d.). 2,6-Dibromo-4-iodopyridine. National Center for Biotechnology Information. Available from: [Link]
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BIOSYNCE. (2025, September 23). How to handle pyridine safely?. Available from: [Link]
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University of British Columbia. (2021, October). Personal Protective Equipment. Available from: [Link]
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University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Available from: [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
